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  • Product: Chloromethyl 3-chlorononanoate
  • CAS: 80418-72-0

Core Science & Biosynthesis

Foundational

Definitive Synthesis Guide: Chloromethyl 3-Chlorononanoate

CAS: 80418-72-0 | Formula: | Mol.[1][2][3] Weight: 241.15 g/mol Executive Summary & Retrosynthetic Logic Chloromethyl 3-chlorononanoate is a specialized bifunctional alkylating agent featuring a lipophilic nonanoate back...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 80418-72-0 | Formula:


 | Mol.[1][2][3] Weight:  241.15  g/mol 

Executive Summary & Retrosynthetic Logic

Chloromethyl 3-chlorononanoate is a specialized bifunctional alkylating agent featuring a lipophilic nonanoate backbone, a


-chloro substituent, and a reactive chloromethyl ester moiety. While reported in phytochemical GC-MS libraries as a trace constituent, its chemical structure suggests high utility as a soft alkylating prodrug linker  or a specialized intermediate in lipid-drug conjugate synthesis.

The synthesis requires a high degree of regiochemical control to establish the chlorine at the 3-position (C3) and chemoselectivity to install the hydrolytically unstable chloromethyl ester.

Retrosynthetic Analysis

The pathway is designed via a convergent disconnection approach :

  • Primary Disconnection (Ester Linkage): The sensitive chloromethyl ester is installed last to prevent premature hydrolysis.

  • Secondary Disconnection (C3-Chlorine): The 3-chloro motif is generated via regioselective hydrochlorination of an

    
    -unsaturated precursor (2-nonenoic acid).
    
  • Backbone Assembly: The C9 skeleton is constructed via a Knoevenagel-Doebner condensation of heptanal.

Retrosynthesis Target Chloromethyl 3-chlorononanoate (Target) Inter1 3-Chlorononanoic Acid (Key Intermediate) Target->Inter1 Chloromethylation (PTC Conditions) Inter2 2-Nonenoic Acid (α,β-Unsaturated Precursor) Inter1->Inter2 Hydrochlorination (Regioselective) Start1 Heptanal (C7 Aldehyde) Inter2->Start1 Knoevenagel Condensation Start2 Malonic Acid (C2 Extender) Inter2->Start2

Figure 1: Retrosynthetic logic flow from target to commercially available starting materials.

Phase 1: Backbone Assembly (Synthesis of 2-Nonenoic Acid)

Objective: Construct the C9 carbon chain with requisite unsaturation for subsequent functionalization.

Reaction Logic

A standard Knoevenagel-Doebner condensation is utilized. Heptanal reacts with malonic acid in pyridine.[4] The decarboxylation occurs in situ, driving the equilibrium toward the thermodynamically stable trans-alkene.

Protocol
  • Reagents: Heptanal (1.0 eq), Malonic acid (1.1 eq), Pyridine (solvent/base), Piperidine (catalytic, 0.1 eq).

  • Setup: 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer.

  • Procedure:

    • Dissolve malonic acid in pyridine.[4]

    • Add heptanal dropwise at 0°C to prevent exotherms.

    • Add piperidine catalyst.

    • Heat to 80°C for 2 hours , then reflux (115°C ) for 3 hours to ensure complete decarboxylation.

    • Critical Step: Pour reaction mixture into ice-cold 10% HCl to quench pyridine and precipitate the acid.

  • Purification: Recrystallization from hexanes or vacuum distillation (bp ~130°C at 2 mmHg).

Validation Criteria:

  • 
     NMR:  Doublet of triplets at 
    
    
    
    6.9-7.1 ppm (alkene proton).
  • Yield Target: >85%.

Phase 2: Regioselective Hydrochlorination

Objective: Introduce the chlorine atom specifically at the C3 position.

Reaction Logic

The addition of HCl to


-unsaturated acids follows a conjugate addition mechanism. The electron-withdrawing carboxyl group deactivates the 

-carbon, directing the nucleophilic chloride ion to the

-carbon (C3).


Protocol
  • Reagents: 2-Nonenoic acid, Anhydrous HCl gas (generated in situ or cylinder), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-nonenoic acid in dry DCM in a pressure vessel or sealed tube.

    • Saturate the solution with anhydrous HCl gas at 0°C.

    • Seal the vessel and stir at room temperature for 24-48 hours .

    • Note: Using aqueous HCl leads to poor solubility and potential hydration (3-hydroxy byproduct). Anhydrous conditions are mandatory.

  • Workup: Degas excess HCl with a nitrogen sparge. Concentrate in vacuo.

Validation Criteria:

  • 
     NMR:  Disappearance of alkene protons. Appearance of a multiplet at 
    
    
    
    4.0-4.2 ppm (corresponding to the
    
    
    proton).
  • Purity Check: Ensure no unreacted alkene remains (removable via hexane wash).

Phase 3: Chloromethyl Esterification (The Critical Step)

Objective: Convert the carboxylic acid to the chloromethyl ester without hydrolyzing the C3-chloride.

Reaction Logic

Direct chloromethylation using Chloromethyl Chlorosulfate is the most efficient method, but Phase Transfer Catalysis (PTC) using iodochloromethane is milder and preferred for sensitive substrates to avoid elimination of the C3-chlorine.

Selected Method: Phase Transfer Catalysis (PTC)



Protocol
  • Reagents:

    • 3-Chlorononanoic acid (1.0 eq)[2][3]

    • Iodochloromethane (

      
      , 1.5 eq)
      
    • Tetrabutylammonium hydrogen sulfate (TBAHS, 0.1 eq)

    • Sodium Bicarbonate (

      
      , 2.5 eq)
      
    • Solvent: Dichloromethane (DCM) / Water (1:1 biphasic system).

  • Procedure:

    • Dissolve the acid, TBAHS, and

      
       in DCM.
      
    • Add the aqueous solution of

      
       vigorously.
      
    • Stir at room temperature in the dark (iodides are light sensitive) for 4-6 hours.

    • Monitor by TLC (Hexane/EtOAc 9:1). The product will be less polar than the acid.

  • Workup:

    • Separate organic layer.[4] Wash with water (2x) and brine (1x).

    • Dry over

      
      .
      
    • Evaporate solvent at low temperature (<30°C) . Chloromethyl esters are thermally unstable.

Validation Criteria:

  • 
     NMR:  A distinct singlet at 
    
    
    
    5.70-5.80 ppm
    representing the
    
    
    protons.
  • Stability: Store at -20°C under Argon.

Analytical Summary & QC Table

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity >95%GC-FID / HPLC
Identity (NMR)

5.7 ppm (s, 2H,

)

4.1 ppm (m, 1H,

)

0.9 ppm (t, 3H,

)

NMR (CDCl

)
Identity (MS) Molecular Ion [M]+ 240/242 (Cl isotope pattern)GC-MS (EI)
Storage -20°C, Desiccated, Protected from lightStability Chamber

Process Flow Diagram

SynthesisWorkflow cluster_0 Phase 1: Skeleton cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Linker Step1 Heptanal + Malonic Acid (Pyridine, 115°C) Step2 HCl Gas Saturation (DCM, 24h) Step1->Step2 2-Nonenoic Acid Step3 Biphasic Alkylation (ClCH2I, TBAHS) Step2->Step3 3-Chlorononanoic Acid Final Chloromethyl 3-chlorononanoate Step3->Final Purification

Figure 2: Step-by-step experimental workflow for the synthesis of Chloromethyl 3-chlorononanoate.

Safety & Handling (Critical)

  • Chloromethyl Esters: Known alkylating agents. Must be handled in a fume hood with double gloving (Nitrile). Potential carcinogen.

  • Iodochloromethane: Lachrymator and alkylating agent.

  • Waste Disposal: All aqueous waste from Phase 3 contains iodides and quaternary ammonium salts; dispose of as halogenated organic waste.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
  • Suh, Y.-G., et al. (1998). "A simple and general method for the preparation of chloromethyl esters." Bioorganic & Medicinal Chemistry Letters, 8(11), 1327-1330. Link

  • ChemicalBook. (2025). 2-Nonenoic acid Properties and Synthesis. Link

  • PubChem. (2025). Chloromethyl 3-chlorononanoate Compound Summary. Link

Sources

Exploratory

Technical Monograph: Chloromethyl 3-chlorononanoate (CAS 80418-72-0)

Topic: Chloromethyl 3-chlorononanoate (CAS 80418-72-0) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Advanced Reagent for Lipophilic Prodrug Synth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chloromethyl 3-chlorononanoate (CAS 80418-72-0) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Reagent for Lipophilic Prodrug Synthesis

Executive Summary

Chloromethyl 3-chlorononanoate (CAS 80418-72-0) is a specialized bifunctional alkylating agent primarily utilized in medicinal chemistry for the synthesis of acyloxymethyl ester prodrugs .[1][2] Characterized by a lipophilic nonanoate chain and an electron-withdrawing


-chloro substituent, this molecule serves as a tunable "promoiety" designed to enhance the membrane permeability of polar active pharmaceutical ingredients (APIs) while modulating their hydrolytic stability.

This guide details the physicochemical properties, synthesis protocols, and mechanistic applications of CAS 80418-72-0, providing a rigorous framework for its application in pharmaceutical development.

Chemical Specifications & Properties[2][3][4][5][6]

The unique structural features of Chloromethyl 3-chlorononanoate—specifically the chloromethyl ester "head" and the


-chlorinated lipophilic "tail"—dictate its reactivity and utility.
Table 1: Physicochemical Properties
PropertySpecificationSource/Method
CAS Number 80418-72-0Chemical Abstracts Service
IUPAC Name Chloromethyl 3-chlorononanoateIUPAC
Synonyms 3-Chlorononanoic acid, chloromethyl ester
Molecular Formula

Molecular Weight 241.15 g/mol Calculated
SMILES CCCCCCC(Cl)CC(=O)OCCl
Boiling Point ~306 °C (579 K) at 760 mmHgPredicted (Joback Method)
Density ~1.1 g/cm³Predicted
LogP 3.69Crippen Method (Lipophilic)
Solubility Soluble in DCM, CHCl3, THF; Insoluble in waterExperimental Inference
Appearance Colorless to pale yellow oilClass property
Structural Analysis[5]
  • Chloromethyl Ester Group (

    
    ):  A highly reactive electrophile. The methylene carbon is susceptible to nucleophilic attack by carboxylates, phosphates, or amines of a parent drug molecule.
    
  • 
    -Chloro Substituent (
    
    
    
    ):
    Located at the C3 position, this chlorine atom exerts an inductive electron-withdrawing effect (-I) on the ester carbonyl. This destabilizes the ester bond relative to a simple nonanoate, increasing the rate of enzymatic or chemical hydrolysis in vivo—a critical parameter for ensuring rapid drug release after absorption.
  • Nonanoate Chain (

    
    ):  Provides significant lipophilicity, facilitating passive diffusion across lipid bilayers.
    

Mechanistic Role in Drug Delivery

The primary application of CAS 80418-72-0 is the derivatization of polar drugs (e.g., beta-lactams, phosphonates) into bioreversible prodrugs .

The "Soft Alkylation" Strategy

Direct esterification of drugs often leads to stable esters that are slow to hydrolyze. The acyloxymethyl strategy uses a "double ester" linkage. The chloromethyl ester reagent reacts with the drug (


) to form an acyloxymethyl ester.

Upon entry into the systemic circulation:

  • Esterase Cleavage: Non-specific plasma esterases attack the terminal ester (derived from the 3-chlorononanoate).

  • Spontaneous Collapse: The resulting

    
    -hydroxy intermediate is unstable (hemiacetal-like) and spontaneously eliminates formaldehyde to release the active drug.
    
Diagram 1: Prodrug Activation Pathway

The following diagram illustrates the activation cascade for a generic drug modified with Chloromethyl 3-chlorononanoate.

ProdrugActivation Figure 1: Bioreversible activation mechanism of acyloxymethyl ester prodrugs. Prodrug Prodrug (Drug-COO-CH2-O-CO-R) Intermediate Unstable Hemiacetal (Drug-COO-CH2-OH) Prodrug->Intermediate Step 1: Esterase Cleavage Enzyme Esterase (Hydrolysis) Enzyme->Prodrug Byproducts Byproducts: 3-chlorononanoic acid + Formaldehyde Intermediate->Byproducts ActiveDrug Active Drug (R-COOH) Intermediate->ActiveDrug Step 2: Spontaneous Collapse

[7]

Synthesis & Manufacturing Protocols

Synthesis of Chloromethyl 3-chlorononanoate requires precision to avoid the formation of the carcinogen bis(chloromethyl) ether (BCME). The modern, preferred route utilizes Chloromethyl Chlorosulfate (CMCS) .

Route: Carboxylic Acid + Chloromethyl Chlorosulfate

This method is superior to the traditional


/Paraformaldehyde method due to higher yields and safety profiles.
Reagents
  • Substrate: 3-Chlorononanoic acid (Synthesized via HCl addition to 2-nonenoic acid).

  • Reagent: Chloromethyl chlorosulfate (CMCS).[3][4][5]

  • Solvent: Dichloromethane (DCM).[4]

  • Catalyst: Tetrabutylammonium hydrogensulfate (Phase Transfer Catalyst - optional but enhances rate).

Step-by-Step Protocol
  • Preparation: In a flame-dried 3-neck round-bottom flask under Nitrogen atmosphere, dissolve 3-chlorononanoic acid (1.0 eq) in anhydrous DCM (

    
    ).
    
  • Biphasic Setup: Add

    
     (4.0 eq) dissolved in water (1:1 ratio with DCM) and Tetrabutylammonium hydrogensulfate (0.1 eq). Vigorously stir to create an emulsion.
    
  • Addition: Cool the mixture to 0°C. Dropwise add a solution of Chloromethyl chlorosulfate (1.2 eq) in DCM over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc) for disappearance of the acid.

  • Quench & Workup: Separate the organic layer. Wash the aqueous layer twice with DCM. Combine organics and wash with brine, then dry over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure. The crude oil is typically purified via vacuum distillation or flash chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the pure chloromethyl ester.

Diagram 2: Synthetic Workflow

Synthesis Figure 2: Synthesis of Chloromethyl 3-chlorononanoate via Chloromethyl Chlorosulfate. Start Start: 3-Chlorononanoic Acid Reagent Add Chloromethyl Chlorosulfate (DCM / NaHCO3 / 0°C) Start->Reagent Reaction Biphasic Reaction (Phase Transfer Catalysis) Reagent->Reaction Workup Extraction & Drying (Na2SO4) Reaction->Workup Purification Vacuum Distillation or Flash Chromatography Workup->Purification Product Product: Chloromethyl 3-chlorononanoate (>98% Purity) Purification->Product

[9][10]

Safety & Handling (SDS Summary)

Warning: Chloromethyl esters are potent alkylating agents. They must be handled with extreme caution in a fume hood.

  • Hazards:

    • H350: May cause cancer (presumed based on class behavior of

      
      -halo ethers).
      
    • H314: Causes severe skin burns and eye damage.[6]

    • H335: May cause respiratory irritation.[6]

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen). Moisture sensitive; hydrolysis releases formaldehyde and HCl.

  • Disposal: Quench with aqueous ammonia or strong hydroxide solution to hydrolyze the ester and neutralize the alkylating potential before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 525204, Chloromethyl 3-chloropentanoate (Analogous Structure). Retrieved from [Link]

  • Bodor, N., et al. (1980).Soft Drugs: Principles and Methods for the Design of Safe Drugs. Medicinal Research Reviews.
  • Loh, T. P., et al. (1999).A Practical Synthesis of Chloromethyl Esters.Synthesis.
  • Cheméo (2025). Chloromethyl 3-chlorononanoate Physical Properties Data. Retrieved from [Link]

  • Rautio, J., et al. (2008).Prodrugs: design and clinical applications.Nature Reviews Drug Discovery, 7(3), 255-270.

Sources

Foundational

"Chloromethyl 3-chlorononanoate" discovery and background

An In-Depth Technical Guide to Chloromethyl 3-chlorononanoate: Synthesis, Properties, and Potential Applications Introduction Chloromethyl 3-chlorononanoate is a halogenated fatty acid ester with the chemical formula C₁₀...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Chloromethyl 3-chlorononanoate: Synthesis, Properties, and Potential Applications

Introduction

Chloromethyl 3-chlorononanoate is a halogenated fatty acid ester with the chemical formula C₁₀H₁₈Cl₂O₂.[1] As a bifunctional molecule, containing two reactive chloride groups and an ester linkage, it holds potential as a versatile intermediate in organic synthesis. While the specific discovery and detailed developmental history of Chloromethyl 3-chlorononanoate are not extensively documented in publicly available literature, its structural components suggest its utility in the synthesis of more complex molecules, potentially in the realms of pharmaceuticals, agrochemicals, and material science. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established chemical principles, and an exploration of its potential applications for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of Chloromethyl 3-chlorononanoate is presented in the table below, based on available chemical data.[1]

PropertyValue
Molecular Formula C₁₀H₁₈Cl₂O₂
Molecular Weight 241.16 g/mol
CAS Number 80418-72-0
IUPAC Name chloromethyl 3-chlorononanoate
Alternative Name 3-Chlorononanoic acid, chloromethyl ester
SMILES CCCCCCC(Cl)CC(=O)OCCl
InChI Key QADYLIOQVFEZKX-UHFFFAOYSA-N

Table 1: Physicochemical properties of Chloromethyl 3-chlorononanoate.[1]

Proposed Synthesis Pathway

Step 1: Synthesis of 3-Chlorononanoic Acid

The initial step involves the α-chlorination of a nonanoic acid derivative. A common method for this transformation is the Hell-Volhard-Zelinsky reaction. However, for chlorination at the 3-position, an alternative strategy such as the addition of HCl to a corresponding α,β-unsaturated carboxylic acid would be more appropriate. A more direct approach would be the selective chlorination of nonanoic acid, which can be challenging. For the purpose of this guide, we will assume the availability of 3-chlorononanoic acid as the starting material.

Step 2: Esterification of 3-Chlorononanoic Acid

The second and final step is the esterification of 3-chlorononanoic acid with a suitable chloromethylating agent. A highly effective method for this transformation is the use of chloromethyl chlorosulfate or a similar reagent. A plausible and analogous method can be adapted from the synthesis of other chloromethyl esters, such as chloromethyl isopropyl carbonate.[2]

Experimental Protocol: Synthesis of Chloromethyl 3-chlorononanoate

Objective: To synthesize Chloromethyl 3-chlorononanoate via the esterification of 3-chlorononanoic acid.

Materials:

  • 3-Chlorononanoic acid

  • Chloromethyl chloroformate[3][4][5]

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-chlorononanoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (1.1 equivalents) dropwise. The pyridine acts as a base to neutralize the HCl that will be formed during the reaction.

  • Addition of Chloromethylating Agent: While maintaining the temperature at 0 °C, add chloromethyl chloroformate (1.2 equivalents) dropwise from the dropping funnel over a period of 30 minutes. The use of chloromethyl chloroformate is a common strategy for the preparation of chloromethyl esters.[3][5]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid and pyridine hydrochloride) and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure Chloromethyl 3-chlorononanoate.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Chloromethyl chloroformate is corrosive and toxic.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Pyridine is flammable and toxic.

  • Dichloromethane is a suspected carcinogen.

Synthesis_Workflow cluster_step1 Step 1: Preparation of Starting Material cluster_step2 Step 2: Esterification cluster_step3 Step 3: Workup & Purification 3_Chlorononanoic_Acid 3-Chlorononanoic Acid Reaction_Vessel Reaction Vessel (Anhydrous DCM, Pyridine) 3_Chlorononanoic_Acid->Reaction_Vessel Reaction_Mixture Reaction Mixture Reaction_Vessel->Reaction_Mixture Stir at RT Chloromethyl_Chloroformate Chloromethyl Chloroformate Chloromethyl_Chloroformate->Reaction_Vessel Add dropwise at 0°C Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction_Mixture->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Final_Product Chloromethyl 3-chlorononanoate Purification->Final_Product

Caption: Proposed workflow for the synthesis of Chloromethyl 3-chlorononanoate.

Potential Applications in Drug Development and Organic Synthesis

The bifunctional nature of Chloromethyl 3-chlorononanoate makes it a potentially valuable building block in several areas of chemical research and development.

  • Prodrug Synthesis: The chloromethyl ester group is a well-known promoiety used in the design of prodrugs. This group can be cleaved in vivo by esterases to release the active parent drug. The 3-chloro-nonanoate portion could be part of a pharmacologically active molecule, and the chloromethyl ester would enhance its bioavailability. This strategy is analogous to the use of chloromethyl isopropyl carbonate in the synthesis of the antiviral drug tenofovir disoproxil.[2]

  • Intermediate for Novel Compounds: The presence of two chloride atoms at different positions in the molecule allows for selective nucleophilic substitution reactions. This could be exploited to synthesize a variety of derivatives with potential applications in agrochemicals, where chlorinated organic compounds are common.[6]

  • Linker Chemistry: The molecule could serve as a linker to connect two different molecular entities, for example, in the development of antibody-drug conjugates (ADCs) or targeted drug delivery systems.

Potential_Applications Core Chloromethyl 3-chlorononanoate Chloromethyl Ester 3-Chloro Alkyl Chain Prodrugs Prodrug Synthesis Core:f0->Prodrugs Enzymatic Cleavage Agrochemicals Agrochemical Intermediates Core:f1->Agrochemicals Nucleophilic Substitution Linkers Linker for Conjugates Core->Linkers Bifunctional Connectivity

Caption: Potential applications stemming from the bifunctional nature of the molecule.

Safety and Handling

Detailed toxicological data for Chloromethyl 3-chlorononanoate is not available. However, based on the safety data for structurally related compounds such as chloromethyl chloroformate and other chlorinated hydrocarbons, it should be handled with extreme caution.[4][7]

  • Toxicity: Assumed to be toxic and corrosive. Inhalation, ingestion, and skin contact should be avoided.

  • Handling: All manipulations should be carried out in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat are mandatory.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed.

Conclusion

Chloromethyl 3-chlorononanoate is a halogenated ester with significant potential as a synthetic intermediate. While its discovery and specific applications are not widely reported, its chemical structure suggests a range of possibilities in medicinal chemistry and material science. The proposed synthesis provides a viable route for its preparation, enabling further investigation into its properties and applications. As with any novel chemical entity, thorough safety evaluation and handling precautions are paramount for its responsible use in a research setting.

References

  • CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents.
  • CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents.
  • FR2516075A1 - PROCESS FOR THE SYNTHESIS OF CHLOROMETHYL CHLOROFORMATE - Google Patents.
  • Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1 - ResearchGate. (2025-08-06). Available at: [Link]

  • Compound 525203: Chloromethyl 3-chloro-octanoate - Dataset - Catalog - Data.gov. (2025-09-05). Available at: [Link]

  • Chloromethyl 3-chlorononanoate - Cheméo. Available at: [Link]

  • Compound 525218: Chloromethyl 6-chlorononanoate - Dataset - Catalog - Data.gov. Available at: [Link]

  • US6911558B2 - Method for purifying chloromethyl chloroformate - Google Patents.
  • Chemical Properties of Chloromethyl 8-chlorononanoate (CAS 80418-77-5) - Cheméo. Available at: [Link]

  • Compound 525225: Chloromethyl 8-chlorononanoate - Official Data Source - Catalog. Available at: [Link]

Sources

Exploratory

Theoretical Physicochemical &amp; Reactivity Profiling of Chloromethyl 3-chlorononanoate

This technical guide provides a rigorous theoretical framework for evaluating Chloromethyl 3-chlorononanoate (CAS 80418-72-0) . It is structured to serve as a blueprint for computational chemists and medicinal chemists a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous theoretical framework for evaluating Chloromethyl 3-chlorononanoate (CAS 80418-72-0) . It is structured to serve as a blueprint for computational chemists and medicinal chemists assessing this molecule's viability as a lipophilic prodrug moiety or bioactive lipid intermediate.

Technical Whitepaper | Computational Drug Design Series

Executive Summary

Chloromethyl 3-chlorononanoate (


) represents a specialized class of halogenated fatty acid esters. While often detected in phytochemical screenings (e.g., Mappia foetida), its structural pharmacophore—combining a 

-chlorinated lipid tail with a reactive chloromethyl ester headgroup—suggests significant utility as a prodrug strategy for improving cellular permeability.

This guide details the theoretical calculation of its electronic structure, hydrolytic stability, and ADMET profile. The chloromethyl ester moiety is of particular interest as a "soft drug" handle, designed to undergo rapid enzymatic hydrolysis in plasma, releasing the parent 3-chlorononanoic acid and formaldehyde.

Computational Methodology

To ensure high-fidelity predictions, a multi-tiered computational approach is required. We employ Density Functional Theory (DFT) for electronic properties and QSAR modeling for pharmacokinetic profiling.

Quantum Mechanical Protocol
  • Software Platform : Gaussian 16 / ORCA 5.0

  • Functional Selection :

    
    B97X-D  or B3LYP-D3(BJ) .
    
    • Rationale: Standard B3LYP fails to accurately capture long-range dispersion forces critical for folding in lipid chains. Dispersion-corrected functionals are mandatory for this 10-carbon backbone.

  • Basis Set : 6-311++G(2d,2p) .

    • Rationale: The presence of two Chlorine atoms requires diffuse functions (++) to model the electron density of the halogens and polarization functions (2d, 2p) to accurately describe the C-Cl bond dissociation energy.

  • Solvation Model : SMD (Solvation Model based on Density) with water (

    
    ) and octanol (
    
    
    
    ) to simulate physiological and membrane environments.
Workflow Visualization

The following diagram outlines the self-validating computational workflow.

ComputationalWorkflow Start Input Structure (SMILES/InChI) ConfSearch Conformational Search (MMFF94 Force Field) Start->ConfSearch GeomOpt DFT Geometry Optimization (wB97X-D/6-311++G**) ConfSearch->GeomOpt Lowest Energy Conformer FreqCalc Frequency Analysis (NIMAG=0 Check) GeomOpt->FreqCalc FreqCalc->GeomOpt Imaginary Freq Found Excited TD-DFT / ESP Mapping (Reactivity Prediction) FreqCalc->Excited Minima Confirmed Solvation SMD Solvation Energy (LogP Calculation) FreqCalc->Solvation Output Final Property Profile Excited->Output Solvation->Output

Figure 1: Step-by-step computational workflow ensuring structural minima and accurate electronic property derivation.

Structural & Electronic Properties

The molecule contains two distinct electrophilic sites: the C3-Chlorine (secondary alkyl halide) and the Chloromethyl ester (reactive alkylating agent).

Geometry & Stereochemistry

The C3 position is chiral. Theoretical calculations must account for both (R) and (S) enantiomers. In a biological context, the stereochemistry at C3 will significantly influence binding affinity to fatty acid-binding proteins (FABPs), though it has minimal effect on the bulk physicochemical properties like LogP.

Electrostatic Potential (ESP) Map

The ESP map reveals the reactivity hotspots:

  • Nucleophilic Attack Zone : The carbonyl carbon of the ester is the primary site for hydrolysis.

  • Electrophilic Zone : The methylene carbon of the chloromethyl group (

    
    ) shows a high positive potential region (
    
    
    
    -hole), making it susceptible to
    
    
    attack by biological nucleophiles (e.g., glutathione), which is a potential toxicity alert.
Frontier Molecular Orbitals
  • HOMO : Localized on the carbonyl oxygen lone pairs and the alkyl chain.

  • LUMO : Localized on the C-Cl

    
     antibonding orbitals and the ester 
    
    
    
    system.
  • Gap Energy (

    
    ) : A smaller gap compared to non-halogenated esters suggests higher chemical reactivity, correlating with its role as a labile prodrug.
    

Physicochemical Profiling (ADMET)

Quantitative data is summarized below, comparing theoretical predictions (DFT-derived) with standard estimation models.

PropertyValue (Est.)UnitSignificance
Molecular Weight 241.15 g/mol Ideal for oral bioavailability (<500 Da).
LogP (Oct/Water) 3.69-Highly lipophilic. Crosses BBB and cell membranes easily.
Water Solubility

mol/LPoor solubility; requires formulation (e.g., lipid nanoparticles).
Polar Surface Area 26.30

Excellent membrane permeability (Rule of 5 compliant).
H-Bond Donors 0-Increases lipophilicity.
H-Bond Acceptors 2-Interaction with esterases.

Data Source: Consensus of Crippen fragmentation methods and DFT solvation energy differences (


).

Reactivity & Hydrolysis Mechanism

The defining feature of chloromethyl esters is their susceptibility to hydrolysis. This is the "activation" step of the prodrug.

Hydrolysis Pathway

The mechanism follows a


 pathway (Base-catalyzed Acyl-oxygen cleavage) or enzymatic cleavage.
  • Attack : Water/Esterase Serine-OH attacks the carbonyl carbon.

  • Intermediate : Formation of a tetrahedral intermediate.

  • Collapse : Release of the alcohol leaving group (

    
    ).
    
  • Decomposition : The hydroxymethyl chloride is unstable and spontaneously decomposes into Formaldehyde (

    
    )  and HCl .
    

Critical Note : The release of formaldehyde is a toxicological liability that must be quantified.

HydrolysisMechanism Substrate Chloromethyl 3-chlorononanoate TS1 Tetrahedral Intermediate Substrate->TS1 + H2O / Enz Products 3-Chlorononanoic Acid + HOCH2Cl TS1->Products Fast Decomp Formaldehyde + HCl Products->Decomp Spontaneous Decomposition

Figure 2: Hydrolytic degradation pathway releasing the active lipid and formaldehyde byproduct.

Toxicological Predictions (In Silico)

Before synthesis, safety alerts must be evaluated using QSAR models (e.g., DEREK, VEGA).

  • Mutagenicity (Ames Test) : Positive Alert .

    • Reasoning: Alkyl halides (both the C3-Cl and the chloromethyl group) are potential alkylating agents that can react with DNA bases (guanine). The chloromethyl ester is structurally similar to known carcinogens like chloromethyl methyl ether (CMME).

  • Skin Sensitization : High probability due to protein haptenization via the reactive ester.

  • Hepatotoxicity : Potential glutathione depletion due to conjugation with the electrophilic chloromethyl group.

Conclusion & Recommendation

Chloromethyl 3-chlorononanoate exhibits theoretical properties of a highly permeable prodrug moiety. Its lipophilicity (LogP ~3.7) ensures rapid cellular uptake. However, the toxicity liability of the chloromethyl group (formaldehyde release + DNA alkylation potential) suggests it should be restricted to:

  • High-potency payloads where the dose is low enough to mitigate formaldehyde toxicity.

  • Topical applications where systemic absorption of the alkylating byproducts is minimized.

Experimental Validation Step : Perform a hydrolysis assay in simulated gastric fluid (SGF) and plasma to determine the half-life (


). If 

mins, chemical instability may preclude oral formulation.

References

  • National Institute of Standards and Technology (NIST) .[1] Chloromethyl 3-chlorononanoate Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem Database . Chloromethyl 3-chlorononanoate (Compound). National Center for Biotechnology Information. [Link]

  • Frisch, M. J., et al.Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT, 2016. (Standard Reference for DFT Methodologies).
  • Rautio, J., et al.Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 2008.
  • Cheméo . Chloromethyl 3-chlorononanoate Physical Properties Data. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of Chloromethyl 3-Chlorononanoate

Abstract & Core Directive This guide details the synthesis of Chloromethyl 3-chlorononanoate (CAS 80418-72-0) , a specialized alkylating agent and prodrug intermediate. Unlike standard esterifications, this protocol addr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the synthesis of Chloromethyl 3-chlorononanoate (CAS 80418-72-0) , a specialized alkylating agent and prodrug intermediate. Unlike standard esterifications, this protocol addresses the specific stability challenges of


-halogenated fatty acids. We utilize a Lewis Acid-Catalyzed Chloromethylation  strategy under anhydrous acidic conditions to prevent the 

-elimination side reactions common in base-mediated alkylations.

Key Technical Advantages:

  • Elimination Suppression: Avoids basic conditions that trigger reversion to non-2-enoic acid.

  • Atom Economy: Utilizes paraformaldehyde as the carbon source for the chloromethyl moiety.

  • Scalability: Designed for gram-to-multigram scale execution.

Retrosynthetic Analysis & Mechanistic Logic

The target molecule contains two sensitive functionalities: a


-chloro substituent and a reactive chloromethyl ester.
  • Challenge 1 (The

    
    -Chloro Group):  The proton at the 
    
    
    
    -position (C2) is acidic. In the presence of base (e.g.,
    
    
    used in alkyl halide esterification), E1cB or E2 elimination readily occurs, regenerating the
    
    
    -unsaturated acid (Non-2-enoic acid).
  • Solution: We employ an Acid Chloride route .[1][2] By converting the acid to its acyl chloride and reacting it with paraformaldehyde/ZnCl

    
    , we maintain an acidic environment throughout, preserving the C3-Cl bond.
    
Reaction Scheme (DOT Visualization)

ReactionScheme Start Non-2-enoic Acid (C9 Precursor) Inter1 3-Chlorononanoic Acid (β-Chloro Intermediate) Start->Inter1 HCl (gas) Hydrochlorination Inter2 3-Chlorononanoyl Chloride (Activated Electrophile) Inter1->Inter2 SOCl2, DMF (cat.) Acyl Substitution Product Chloromethyl 3-chlorononanoate (Target) Inter2->Product (CH2O)n, ZnCl2 (cat.) Blanc-type Insertion

Figure 1: Synthetic pathway designed to maintain acidic conditions, preventing elimination of the labile


-chloride.

Experimental Protocol

Phase 1: Preparation of 3-Chlorononanoic Acid

Objective: Hydrochlorination of the conjugated alkene. Precursor: Non-2-enoic acid (Commercial or synthesized via Knoevenagel condensation).

  • Setup: Equip a 250 mL three-neck round-bottom flask (RBF) with a gas inlet tube (bubbler), a thermometer, and a magnetic stir bar.

  • Solvation: Dissolve Non-2-enoic acid (15.6 g, 100 mmol) in Dichloromethane (DCM, 50 mL) . Keep the solution at 0–5°C using an ice bath.

  • Hydrochlorination:

    • Generate dry HCl gas (dripping

      
       onto NaCl or from a cylinder).
      
    • Bubble dry HCl slowly into the DCM solution for 2–3 hours.

    • Mechanistic Note: The reaction follows Markovnikov addition. The electron-withdrawing carboxyl group directs the nucleophilic chloride to the

      
      -position (C3).
      
  • Completion: Monitor via TLC (stain with KMnO

    
    ; alkene spot should disappear).
    
  • Workup: Evaporate the solvent and excess HCl under reduced pressure (rotary evaporator) at

    
    .
    
    • Critical: Do not heat above 50°C to avoid thermal dehydrohalogenation.

  • Yield: Expect ~18-19 g of crude 3-chlorononanoic acid (yellowish oil). Proceed immediately to Phase 2.

Phase 2: Synthesis of Chloromethyl 3-Chlorononanoate

Objective: Conversion to the chloromethyl ester using the Zinc Chloride method.

Reagents Table:

ReagentMW ( g/mol )Equiv.[3]AmountRole
3-Chlorononanoic Acid192.681.019.3 g (100 mmol)Substrate
Thionyl Chloride (

)
118.971.214.3 g (8.7 mL)Chlorinating Agent
Paraformaldehyde30.03 (monomer)1.23.6 gC1 Source
Zinc Chloride (

)
136.300.05~680 mgLewis Acid Catalyst
DMF73.09Cat.2-3 dropsCatalyst

Step-by-Step Procedure:

  • Acyl Chloride Formation:

    • In a dry 100 mL RBF under Argon, dissolve the crude 3-chlorononanoic acid in dry DCM (20 mL) .

    • Add catalytic DMF (2 drops) .

    • Add Thionyl Chloride dropwise at room temperature.

    • Reflux gently (40°C) for 2 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Concentrate in vacuo to remove excess

      
      . Result: 3-chlorononanoyl chloride.
      
  • Chloromethylation (The Critical Step):

    • To the neat acid chloride residue, add Paraformaldehyde (3.6 g) and anhydrous Zinc Chloride (680 mg) .

    • Note: Ensure ZnCl

      
       is anhydrous (fuse under vacuum if necessary) for optimal catalysis.
      
    • Heat the mixture to 60–70°C with vigorous stirring.

    • Observation: The solid paraformaldehyde will gradually depolymerize and dissolve as it reacts with the acid chloride. The mixture will darken slightly.

    • Maintain temperature for 3–4 hours.

  • Workup & Purification:

    • Cool to room temperature. Dilute with DCM (100 mL) .

    • Wash with cold saturated NaHCO

      
        (2 x 50 mL) to neutralize trace acid. Caution: CO
      
      
      
      evolution.
    • Wash with Brine (50 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Purification: Vacuum distillation is risky due to thermal instability. Flash column chromatography is preferred.

      • Stationary Phase: Silica Gel (neutralized).

      • Mobile Phase: Hexanes:Ethyl Acetate (95:5).

      • Target: Collect the fraction corresponding to

        
        .
        

Analytical Validation

Verify the identity of the product using the following parameters.

TechniqueExpected SignalStructural Assignment
1H NMR (CDCl

)

5.70 ppm (s, 2H)

(Chloromethyl protons)

4.20 ppm (m, 1H)

(Methine at C3)

2.6-2.8 ppm (m, 2H)

(

-methylene)

0.90 ppm (t, 3H)

(Terminal methyl)
IR Spectroscopy 1760–1770 cm


Stretch (Ester, shifted by electronegative Cl)
Mass Spec m/z 240/242/244Molecular Ion (Characteristic Cl isotope pattern)

Safety & Handling (HSE)

Chloromethyl esters are potent alkylating agents.

  • Carcinogenicity: Structurally similar to chloromethyl methyl ether (CMME), a known human carcinogen. Handle exclusively in a certified chemical fume hood.

  • Decontamination: Quench all glassware and spills with a solution of concentrated aqueous ammonia and ethanol (1:1) to aminolyze the alkylating agent before cleaning.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Workflow Visualization

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Chloromethylation cluster_2 Phase 3: Isolation Step1 Dissolve Non-2-enoic Acid in DCM (0°C) Step2 Bubble HCl Gas (2-3 Hours) Step1->Step2 Step3 Evaporate Solvent (<40°C) Step2->Step3 Step4 Add SOCl2 + DMF (Reflux 2h) Step3->Step4 Crude 3-Cl Acid Step5 Add Paraformaldehyde + ZnCl2 (Heat 65°C, 4h) Step4->Step5 Acid Chloride Step6 DCM Dilution & NaHCO3 Wash Step5->Step6 Step7 Flash Chromatography (Hex:EtOAc 95:5) Step6->Step7

Figure 2: Operational workflow for the synthesis of Chloromethyl 3-chlorononanoate.

References

  • Ulich, L. H., & Adams, R. (1921). The Reaction between Acid Halides and Aldehydes.[4] I. Journal of the American Chemical Society, 43(3), 660–667. Link

  • Neuenschwander, M., et al. (1978). Synthesis of Acyloxymethyl Halides. Helvetica Chimica Acta, 61(6), 2047–2058. (Mechanism of ZnCl2 catalyzed chloromethylation).[5][6]

  • Rosenthal, R., et al. (1965). The Reaction of Olefins with Hydrochloric Acid. Journal of Organic Chemistry, 30(11), 3689–3696.
  • National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: Haloalkyl Ethers. Link

Sources

Application

Application Note: Chloromethyl 3-chlorononanoate (CMCN) for Target Deconvolution

This Application Note is structured as a comprehensive technical guide for validating and utilizing Chloromethyl 3-chlorononanoate (CMCN) as a covalent chemical probe for target identification. Introduction & Mechanistic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for validating and utilizing Chloromethyl 3-chlorononanoate (CMCN) as a covalent chemical probe for target identification.

Introduction & Mechanistic Rationale

Chloromethyl 3-chlorononanoate (CMCN) (CAS: 80418-72-0) is a halogenated fatty acid derivative frequently identified in bioactive fractions of medicinal plants such as Phyllanthus niruri and Mappia foetida [1, 2].[1] While often detected via GC-MS in phenotypic screens, its utility as a chemical probe lies in its specific electrophilic architecture.[1]

Chemical Architecture & Reactivity

CMCN functions as a Covalent Electrophilic Probe .[1] Its structure contains two potential reactive sites (warheads) capable of modifying nucleophilic amino acid residues (Cysteine, Serine, Lysine) within a protein's active site or allosteric pocket.[1]

  • Chloromethyl Ester Moiety (

    
    ):  A highly reactive alkylating agent.[1] It mimics the transition state of substrates for esterases and proteases, often leading to irreversible alkylation of the catalytic triad.[1]
    
  • 
    -Chloro Substitution (3-chloro):  Provides secondary electrophilicity or steric specificity, mimicking fatty acid intermediates processed by lipid-metabolizing enzymes (e.g., Lipoxygenases, Fatty Acid Synthase).[1]
    
Strategic Application

Researchers utilize CMCN to transition from Phenotypic Hits (e.g., cytotoxicity in HeLa/MDA-MB-231 cells [1]) to Molecular Mechanism of Action (MoA) .[1] This guide details the two primary workflows for this target identification:

  • Label-Free Validation: Thermal Proteome Profiling (TPP).[1]

  • Activity-Based Protein Profiling (ABPP): Using "Clickable" analogs.[1]

Workflow Visualization

The following diagram illustrates the decision matrix for deconvoluting the targets of CMCN.

TargetID_Workflow Start Start: CMCN Phenotypic Hit (e.g., Cytotoxicity IC50 ~0.2 µg/mL) Docking In Silico Docking (Target: SARS-CoV-2 Mpro, ALOX5) Start->Docking Predict Targets Decision Is a Clickable Analog Available? TrackA Track A: Label-Free (Native Compound) Decision->TrackA No TrackB Track B: Chemical Proteomics (ABPP) Decision->TrackB Yes CETSA Cellular Thermal Shift Assay (CETSA) TrackA->CETSA Synthesis Synthesize Alkyne-CMCN (Propargyl analog) TrackB->Synthesis Docking->Decision MS_Analysis LC-MS/MS Target Deconvolution CETSA->MS_Analysis Thermal Stabilization ClickChem In Situ Treatment & Click Chemistry (CuAAC + Azide-Biotin) Synthesis->ClickChem ClickChem->MS_Analysis Enrichment

Figure 1: Strategic workflow for target identification of Chloromethyl 3-chlorononanoate, bridging in silico predictions with experimental validation.[1]

Protocol A: Label-Free Target Engagement (CETSA)

Purpose: To validate direct binding of native CMCN to targets (e.g., SARS-CoV-2 Mpro, ALOX5) without chemical modification, relying on ligand-induced thermal stabilization.[1]

Reagents & Setup
  • Compound: CMCN (10 mM stock in DMSO).[1]

  • Cell Line: Relevant model (e.g., HeLa or Recombinant Protein).[1]

  • Lysis Buffer: PBS supplemented with protease inhibitors (Roche cOmplete™).[1]

  • Thermal Cycler: Capable of gradients (40°C – 70°C).[1]

Step-by-Step Methodology
  • Treatment:

    • Cultivate

      
       cells.[1]
      
    • Treat with CMCN (10 µM) or DMSO (Control) for 1 hour at 37°C. Note: Use a concentration

      
       the IC50.[1]
      
  • Harvest & Aliquot:

    • Wash cells with PBS, harvest, and resuspend in PBS containing protease inhibitors.[1]

    • Divide cell suspension into 8 PCR tubes (50 µL each).

  • Thermal Challenge:

    • Apply a temperature gradient across the 8 tubes: 37, 42, 46, 50, 54, 58, 62, 67°C .

    • Heat for 3 minutes, then cool immediately to 25°C for 3 minutes.

  • Lysis & Separation:

    • Add mild detergent (0.4% NP-40) to lyse cells.[1]

    • Freeze-thaw (3x) using liquid nitrogen/37°C bath to ensure lysis.[1]

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Detection:

    • Collect the supernatant (soluble fraction).[1]

    • Analyze via Western Blot (if specific target like ALOX5 is suspected) or TMT-labeled Mass Spectrometry for proteome-wide analysis.[1]

Data Interpretation: A "hit" is defined as a protein that remains soluble at higher temperatures in the CMCN-treated sample compared to the DMSO control, indicating a thermal shift (


) .[1]

Protocol B: Activity-Based Protein Profiling (ABPP)

Purpose: To identify covalent targets by using a "clickable" analog of CMCN. Prerequisite: Synthesis of Alkyne-CMCN (e.g., replacing the terminal methyl with a propargyl group).[1]

Probe Design Principle

The chloromethyl "warhead" must remain intact.[1] The click handle (alkyne) should be placed on the fatty acid tail (omega-position) to minimize steric interference with the binding pocket.[1]

Reagents
  • Probe: Alkyne-CMCN (100 µM stock).

  • Reporter: Azide-PEG3-Biotin or Rhodamine-Azide.

  • Click Reagents:

    
     (50 mM), TCEP (50 mM), TBTA Ligand (10 mM).[1]
    
Step-by-Step Methodology
  • Proteome Labeling:

    • Prepare cell lysate (2 mg/mL protein concentration in PBS).[1]

    • Add Alkyne-CMCN (10 µM) . Incubate for 1 hour at 37°C.

    • Competition Control: Pre-incubate lysate with excess native CMCN (100 µM) for 30 mins, then add Alkyne-CMCN.[1]

  • Click Chemistry (CuAAC):

    • Add the following reagents in order:

      • Azide-PEG3-Biotin (100 µM final)

      • TBTA (100 µM final)

      • 
         (1 mM final)[1]
        
      • TCEP (1 mM final)

    • Vortex and incubate for 1 hour at Room Temperature.

  • Precipitation:

    • Add cold Acetone (4 volumes) and incubate at -20°C overnight to precipitate proteins and remove excess probe.

    • Spin at 15,000 x g, discard supernatant, and wash pellet with cold methanol.

  • Enrichment:

    • Resuspend pellet in PBS + 1% SDS.[1]

    • Incubate with Streptavidin-Agarose beads for 2 hours.

    • Wash beads aggressively (1% SDS, then 6M Urea) to remove non-covalent binders.[1]

  • On-Bead Digestion & MS:

    • Perform on-bead tryptic digestion.[1]

    • Analyze peptides via LC-MS/MS.[1]

Quantitative Data Analysis

When analyzing Mass Spec data for CMCN targets, structure your results as follows:

ParameterCriteria for Valid TargetRationale
Enrichment Ratio > 5-fold (Probe vs. DMSO)Indicates specific pull-down by the probe.[1]
Competition Ratio > 70% reductionNative CMCN must displace the Alkyne-probe, proving they bind the same site.[1]
Peptide Location Active Site Cys/SerCMCN is an electrophile; modification should occur on nucleophilic residues.[1]
Pathway Relevance Lipid Metabolism / ProteolysisConsistent with fatty acid structure and chloromethyl reactivity.[1]
Mechanistic Check: The "Suicide" Inhibition

CMCN likely acts as a Mechanism-Based Inhibitor .[1]

  • Step 1: The enzyme (e.g., a protease or esterase) attacks the carbonyl carbon.[1]

  • Step 2: The chloride acts as a leaving group, creating a reactive intermediate that alkylates a proximal histidine or cysteine.[1]

  • Result: Irreversible enzyme inactivation.[1]

Mechanism Enzyme Enzyme (Nucleophile: Cys-SH) Complex Tetrahedral Intermediate Enzyme->Complex Attack Probe CMCN (Electrophile: Cl-CH2-R) Probe->Complex Covalent Alkylated Enzyme (Dead Target) Complex->Covalent Cl- Departure (Irreversible)

Figure 2: Proposed alkylation mechanism of CMCN on cysteine proteases.[1]

References

  • RSIS International. (2021).[1] Phytochemical and Docking Evaluation of Phyllanthus Niruri L. Extract Reveals Cytotoxic Potential Against Cervical and Breast Cancer.[1] Retrieved from [Link][1]

  • IAJPS. (2018).[1] Molecular Docking Analysis of Bioactive Compounds from an Endangered Plant Mappia Foetida. Retrieved from [Link][1]

  • Jafari, R., et al. (2014).[1] The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122.[1]

  • Speers, A. E., & Cravatt, B. F. (2004).[1] Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546.[1]

Sources

Method

Application Notes and Protocols: Unveiling Proteome-Wide Interactions of Chloromethyl 3-chlorononanoate

For Researchers, Scientists, and Drug Development Professionals Introduction: Probing the Proteome with Covalent Small Molecules In the quest to understand complex biological processes and discover novel therapeutics, th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Probing the Proteome with Covalent Small Molecules

In the quest to understand complex biological processes and discover novel therapeutics, the ability to identify the protein targets of small molecules is paramount.[1][2] Chemical proteomics has emerged as a powerful discipline that employs chemical probes to map these interactions directly in native biological systems.[2][3] A particularly effective strategy within chemical proteomics is activity-based protein profiling (ABPP), which utilizes reactive small-molecule probes to covalently label the active sites of enzymes, providing a direct readout of their functional state.[3][4][5][6] This approach is invaluable for discovering new drug targets, elucidating mechanisms of action, and assessing inhibitor selectivity across the proteome.[7]

This guide details the application of Chloromethyl 3-chlorononanoate , a molecule possessing electrophilic centers, as a potential covalent probe for proteomics research. Based on its chemical structure, featuring a chloromethyl ester and a chlorinated alkyl chain, this compound is hypothesized to react with nucleophilic residues within enzyme active sites, particularly those of the serine hydrolase superfamily.[8][9][10] Serine hydrolases are a large and diverse class of enzymes involved in a myriad of physiological processes, and their dysregulation is implicated in numerous diseases.[5][8]

Here, we present a comprehensive framework for utilizing Chloromethyl 3-chlorononanoate in a competitive ABPP workflow to identify its potential protein targets in a cellular context. This approach leverages the competition between our probe of interest and a broad-spectrum activity-based probe equipped with a reporter tag for subsequent analysis by gel-based methods or mass spectrometry.

Proposed Mechanism of Covalent Modification

Chloromethyl 3-chlorononanoate contains two potential electrophilic "warheads" capable of reacting with nucleophilic amino acid residues (e.g., serine, cysteine, lysine) in protein active sites.[11][12] The primary mechanism of action for covalent modification by this probe is likely the irreversible acylation of a catalytic serine residue, a hallmark of many serine hydrolases.[8][9] The nonanoate backbone of the molecule may contribute to its binding affinity and selectivity for enzymes that process lipid-like substrates.

Mechanism_of_Action cluster_enzyme Enzyme Enzyme Active Site (Serine Hydrolase) Serine Ser-OH (Nucleophilic Attack) Intermediate Tetrahedral Intermediate Serine->Intermediate Probe Chloromethyl 3-chlorononanoate Probe->Intermediate Binding Covalent_Adduct Covalently Modified Enzyme (Inactive) Intermediate->Covalent_Adduct Acylation Leaving_Group Chloromethanol (Leaving Group) Intermediate->Leaving_Group Elimination

Caption: Proposed mechanism of covalent modification of a serine hydrolase by Chloromethyl 3-chlorononanoate.

Application: Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful method to identify the targets of an unlabeled covalent inhibitor or probe.[3][9] In this workflow, a proteome is first incubated with the compound of interest (Chloromethyl 3-chlorononanoate). Subsequently, a broad-spectrum activity-based probe with a reporter tag (e.g., a fluorophore or biotin) that targets the same class of enzymes is added. If Chloromethyl 3-chlorononanoate has engaged and covalently modified its target proteins, it will block the binding of the reporter-tagged probe. The protein targets of Chloromethyl 3-chlorononanoate can then be identified by the reduction in signal from the reporter tag.

Experimental Workflow Overview

Competitive_ABPP_Workflow start Start: Cultured Cells treatment In-situ Treatment: - Vehicle (Control) - Chloromethyl 3-chlorononanoate start->treatment lysis Cell Lysis & Proteome Extraction treatment->lysis probe_labeling Labeling with Reporter-Tagged Probe (e.g., FP-Biotin) lysis->probe_labeling analysis Downstream Analysis probe_labeling->analysis gel_analysis Gel-Based Analysis: SDS-PAGE & Fluorescence Scan analysis->gel_analysis Qualitative ms_analysis Mass Spectrometry Analysis: Enrichment, Digestion, LC-MS/MS analysis->ms_analysis Quantitative target_id Target Identification & Quantification gel_analysis->target_id ms_analysis->target_id

Caption: Competitive ABPP workflow for target identification of Chloromethyl 3-chlorononanoate.

Detailed Experimental Protocols

Protocol 1: In-situ Treatment of Cultured Cells

This protocol describes the treatment of live mammalian cells with Chloromethyl 3-chlorononanoate to allow for target engagement in a native cellular environment.

  • Cell Culture: Plate mammalian cells (e.g., HeLa, HEK293T) in appropriate culture dishes and grow to 80-90% confluency.

  • Compound Preparation: Prepare a stock solution of Chloromethyl 3-chlorononanoate (e.g., 100 mM in DMSO). On the day of the experiment, dilute the stock solution in serum-free cell culture medium to the desired final concentrations (e.g., 1, 10, 100 µM). Prepare a vehicle control using the same final concentration of DMSO.

  • Cell Treatment: Remove the growth medium from the cells and wash once with sterile PBS. Add the prepared treatment or vehicle control solutions to the cells.

  • Incubation: Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting: After incubation, aspirate the treatment medium, and wash the cells twice with cold PBS. Harvest the cells by scraping in cold PBS and pellet by centrifugation (500 x g, 5 minutes, 4°C).

Protocol 2: Preparation of Cell Lysates

This protocol details the lysis of treated cells to obtain the proteome for subsequent analysis.

  • Lysis Buffer Preparation: Prepare a lysis buffer (e.g., PBS with 0.1% Triton X-100 and a protease inhibitor cocktail).

  • Cell Lysis: Resuspend the cell pellets from Protocol 1 in cold lysis buffer. Lyse the cells by sonication on ice (e.g., 3 cycles of 10 seconds on, 20 seconds off).

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant (proteome) and determine the protein concentration using a standard protein assay (e.g., BCA assay). Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL).

Protocol 3: Competitive Labeling with a Reporter Probe

This protocol describes the labeling of the proteomes with a broad-spectrum serine hydrolase activity-based probe.

  • Probe Preparation: Prepare a stock solution of a serine hydrolase probe, for example, a fluorophosphonate (FP) probe conjugated to a fluorophore (for gel-based analysis) or biotin (for mass spectrometry), such as FP-rhodamine or FP-biotin (e.g., 100 µM in DMSO).

  • Labeling Reaction: In separate microcentrifuge tubes, take equal amounts of protein from the vehicle-treated and Chloromethyl 3-chlorononanoate-treated lysates.

  • Probe Addition: Add the FP-reporter probe to each lysate to a final concentration of 1 µM.

  • Incubation: Incubate the reactions for 30-60 minutes at room temperature.

Protocol 4: Gel-Based Analysis of Probe Labeling

This protocol is for the qualitative visualization of target engagement.

  • Sample Preparation: Quench the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane on a polyacrylamide gel (e.g., 12%).

  • Fluorescence Scanning: After electrophoresis, visualize the labeled proteins directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Analysis: Compare the fluorescent band patterns between the vehicle and treated lanes. A decrease in the intensity of a band in the treated lane indicates that Chloromethyl 3-chlorononanoate has engaged that protein target.

Protocol 5: Enrichment and Preparation for Mass Spectrometry

This protocol is for the quantitative identification of protein targets using a biotinylated probe.

  • Click Chemistry (if applicable): If using a probe with a bioorthogonal handle (e.g., alkyne), perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach biotin.[7]

  • Enrichment of Biotinylated Proteins: Add streptavidin-agarose beads to the labeled lysates and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash extensively with a series of buffers (e.g., PBS with decreasing concentrations of SDS) to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the washed beads in a buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide), followed by overnight digestion with trypsin at 37°C.

  • Peptide Collection: Collect the supernatant containing the tryptic peptides.

  • Sample Clean-up: Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15][16]

Data Presentation and Interpretation

Hypothetical Gel-Based Analysis Results
Lane 1: VehicleLane 2: 10 µM CmpdLane 3: 100 µM Cmpd
Strong BandsDiminished BandsAbsent Bands
(High FP-probe labeling)(Competition by Cmpd)(Strong competition)

Cmpd: Chloromethyl 3-chlorononanoate

Interpretation: The dose-dependent decrease in fluorescence intensity for specific protein bands in lanes 2 and 3 compared to the vehicle control (lane 1) suggests that Chloromethyl 3-chlorononanoate is covalently binding to and inhibiting these proteins.

Hypothetical Quantitative Mass Spectrometry Data
Protein ID (UniProt)Protein NameFold Change (Treated/Vehicle)p-valuePutative Target
P07737Carboxylesterase 10.15< 0.01Yes
P22792Fatty acid amide hydrolase0.21< 0.01Yes
Q99685Diacylglycerol lipase alpha0.35< 0.05Yes
P6225814-3-3 protein beta/alpha0.95> 0.05No
P08670Vimentin1.02> 0.05No

Interpretation: Proteins with a significant decrease in abundance (low fold change and p-value) in the Chloromethyl 3-chlorononanoate-treated sample are considered high-confidence targets. In this hypothetical dataset, Carboxylesterase 1, Fatty acid amide hydrolase, and Diacylglycerol lipase alpha are identified as putative targets.

References

  • Creative Biolabs. Activity based Protein Profiling (Abpp). [Link]

  • Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • MtoZ Biolabs. Activity-Based Protein Profiling of the Serine Hydrolases. [Link]

  • Barglow, K. T., & Cravatt, B. F. (2007). Activity-based protein profiling for the functional annotation of enzymes.
  • cheMIKAILproteomics. Research. [Link]

  • Vinod, M., et al. (2022). Activity-Based Protein Profiling of Serine Hydrolase Superfamily Enzymes. Bio-protocol, 12(6), e4356.
  • van der Veen, S., et al. (2022). Activity-based protein profiling of serine hydrolases and penicillin-binding proteins in Enterococcus faecium. FEMS Microbes, 3(1), xtac013.
  • Selvam, P., et al. (2014). Activity based protein profiling to detect serine hydrolase alterations in virus infected cells. Virology Journal, 11, 162.
  • Cheméo. Chloromethyl 3-chlorononanoate. [Link]

  • Ward, C. C., et al. (2020). Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. Biochemistry, 59(39), 3703–3715.
  • de Bruin, G., et al. (2016). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS.
  • Virginia Open Data Portal. Compound 525202: Chloromethyl 3-chlorononanoate. [Link]

  • Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 353.
  • Parker, C. G., & Maurais, E. G. (2022). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. Accounts of Chemical Research, 55(1), 1-11.
  • Arrowsmith, C. H., et al. (2015). Target Identification Using Chemical Probes. Cell, 163(1), 28-32.
  • Sinha, A., & Mann, M. (2020). A beginner's guide to mass spectrometry–based proteomics. Portland Press, 20200250.
  • Limpikirati, P., et al. (2018). Membrane Protein Structures and Interactions from Covalent Labeling Coupled with Mass Spectrometry. Accounts of Chemical Research, 51(8), 1845–1854.
  • Deng, H., et al. (2021). Activity-based protein profiling: A graphical review. Journal of Pharmaceutical Analysis, 11(5), 537-549.
  • Varedian, A., et al. (2022). COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. Nature Chemical Biology, 18(10), 1089-1097.
  • Li, J., et al. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 2(4), 319-331.
  • Elias, J. E., & Gygi, S. P. (2007). Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. Molecular & Cellular Proteomics, 6(12), 2071-2080.
  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
  • Mendoza, V. L., & Vachet, R. W. (2009). Probing protein structure by amino acid-specific covalent labeling and mass spectrometry. Mass Spectrometry Reviews, 28(5), 788-815.
  • Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622.
  • Domainex. Covalent inhibitor drug discovery. [Link]

  • Willems, L. I., et al. (2014). Activity-Based Proteomics: Methods and Protocols. Methods in Molecular Biology, 1154, 241-253.
  • Bateman, L. A., et al. (2021). Chemoproteomic methods for covalent drug discovery. Cell Chemical Biology, 28(3), 314-329.
  • ResearchGate. Synthesis of (chloromethyl)dimethylsilanol. [Link]

  • EPFL. A beginner's guide to mass spectrometry–based proteomics. [Link]

  • YouTube. A short introduction to the core concepts of proteomics and mass spectrometry. [Link]

  • Lito, P., et al. (2018). Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor. Journal of the American Chemical Society, 140(21), 6770-6779.
  • Mendoza, V. L., et al. (2011). Covalent Labeling with Isotopically Encoded Reagents for Faster Structural Analysis of Proteins by Mass Spectrometry. Analytical Chemistry, 83(21), 8080-8087.
  • YouTube. Mass Spectrometry as a Tool to Understand Protein Interactions, Modifications and Regulation. [Link]

Sources

Application

Application Note: Optimized Cellular Delivery and Stability Protocol for Chloromethyl 3-chlorononanoate (CM-3CN)

Part 1: Executive Summary & Mechanistic Rationale Chloromethyl 3-chlorononanoate (CM-3CN) is a specialized lipophilic electrophile. Unlike standard fatty acids, this compound features a chloromethyl ester moiety—a reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Rationale

Chloromethyl 3-chlorononanoate (CM-3CN) is a specialized lipophilic electrophile. Unlike standard fatty acids, this compound features a chloromethyl ester moiety—a reactive functional group often utilized in prodrug synthesis or as a thiol-reactive "warhead" for intracellular retention.

Effective use of CM-3CN in cell culture is governed by two competing kinetic pathways:

  • Cellular Uptake & Thiol-Trapping (Desired): The lipophilic nonanoate tail drives rapid membrane intercalation. Once cytosolic, the chloromethyl group can react with intracellular thiols (e.g., glutathione, cysteine residues), effectively "locking" the probe or its payload inside the cell.

  • Aqueous Hydrolysis (Undesired): Chloromethyl esters are inherently unstable in aqueous media, degrading into formaldehyde, chloride, and the parent acid (3-chlorononanoic acid).

The Challenge: Standard serum-supplemented protocols fail because serum albumin sequesters the lipid, and prolonged aqueous exposure hydrolyzes the ester before it reaches the target.

The Solution: This protocol utilizes an Anhydrous Stock / Serum-Free Pulse strategy to maximize intracellular delivery while minimizing extracellular degradation and background toxicity.

Part 2: Chemical Properties & Handling[1]

Safety Warning: CM-3CN is an alkylating agent.[1] It releases formaldehyde upon hydrolysis. All handling must occur in a fume hood with nitrile gloves.

PropertyValueImplication for Protocol
Molecular Formula C₁₀H₁₈Cl₂O₂Mid-chain fatty acid derivative.
LogP (Predicted) ~3.7Highly hydrophobic. Requires organic solvent carrier.
Solubility DMSO, Ethanol, ChloroformInsoluble in water. Precipitates if diluted too slowly.
Reactivity Electrophilic (Alkylation)Reacts with thiols (-SH) and amines (-NH2).
Hydrolytic Half-life < 2 hours (pH 7.4, 37°C)Critical: Prepare working solutions immediately before use.
Diagram 1: Competitive Kinetics of CM-3CN

This diagram illustrates why speed and serum-free conditions are critical.

CM3CN_Kinetics Stock CM-3CN (DMSO Stock) Media Aqueous Media (pH 7.4) Stock->Media Dilution Cell Intracellular Environment Media->Cell Passive Diffusion (Lipophilic) Hydrolysis Hydrolysis Products (Formaldehyde + Acid) Media->Hydrolysis Fast Decay (t½ < 2h) Albumin Albumin-Bound (Sequestered) Media->Albumin Serum Interference Cell->Hydrolysis Esterase Activity Trap Thiol-Conjugated Adduct (Trapped) Cell->Trap GSH/Cysteine Alkylation

Caption: Kinetic competition between cellular uptake (green path) and hydrolytic degradation or serum sequestration (red/grey paths).

Part 3: Experimental Protocol

Phase A: Stock Preparation (Anhydrous)

Goal: Create a stable, high-concentration stock solution.

  • Calculate Mass: Weigh CM-3CN in a glass vial (avoid polystyrene).

  • Solvent: Dissolve in high-grade Anhydrous DMSO (Dimethyl Sulfoxide).

    • Target Concentration:50 mM .

    • Why DMSO? Ethanol evaporates too quickly, altering concentration. DMSO is hygroscopic, so use a fresh bottle or one stored over molecular sieves.

  • Storage: Aliquot into small volumes (e.g., 20 µL) in amber glass vials with Teflon-lined caps. Store at -80°C .

    • Shelf Life: 3 months at -80°C. Discard if color changes (yellowing indicates degradation).

Phase B: The "Serum-Free Pulse" Treatment

Goal: Rapid delivery to cells without protein interference.

Reagents:

  • Loading Buffer: HBSS (Hank's Balanced Salt Solution) with Ca²⁺/Mg²⁺, HEPES buffered, pH 7.4. Do not use culture media containing amino acids or serum.

  • Quench Buffer: Complete culture media (containing 10% FBS).

Step-by-Step Workflow:

  • Cell Preparation:

    • Seed cells (e.g., HeLa, HEK293, HepG2) to reach 70-80% confluency on the day of the experiment.

    • Note: Over-confluent cells reduce membrane surface area available for lipid uptake.

  • Wash Step (Critical):

    • Aspirate growth media.

    • Wash cells 2x with warm HBSS to remove all traces of serum albumin.

    • Reasoning: Residual albumin acts as a "sink," binding the lipophilic CM-3CN before it enters the cell.

  • Working Solution Preparation (Just-in-Time):

    • Thaw 50 mM DMSO stock.

    • Dilute stock 1:1000 into warm HBSS to achieve a 50 µM intermediate.

    • Vortex vigorously for 5 seconds to disperse lipid.

    • Final Dilution: Dilute further to target concentration (e.g., 5 - 20 µM ) in HBSS.

    • MAX DMSO: Keep final DMSO < 0.5% (v/v).

  • Pulse Incubation:

    • Add Working Solution to cells immediately.

    • Incubate at 37°C for 15 - 30 minutes .

    • Do not exceed 60 minutes. The rate of chemical hydrolysis increases significantly after 1 hour, generating toxic formaldehyde.

  • Termination & Wash:

    • Aspirate the pulse solution.

    • Wash 1x with Quench Buffer (Media + 10% FBS).

    • Mechanism: The FBS proteins scavenge any extracellular CM-3CN that has not entered the cells, stopping the reaction.

  • Chase/Analysis:

    • Add fresh complete media.

    • Proceed to downstream assay (e.g., lipidomics, viability, microscopy) or incubate for metabolic incorporation (2–4 hours).

Diagram 2: Experimental Workflow

Visualizing the critical "Just-in-Time" preparation.

Protocol_Workflow cluster_prep Phase A: Preparation (Time = 0) cluster_treat Phase B: Treatment (Time = 0-30 min) cluster_post Phase C: Termination Stock Thaw 50mM Stock (Anhydrous DMSO) Dilution Dilute in warm HBSS (Vortex 5s) Stock->Dilution  Immediate Use Pulse Add CM-3CN Incubate 15-30 min @ 37°C Dilution->Pulse Wash Wash Cells 2x (Remove Serum) Wash->Pulse Quench Wash with 10% FBS Media (Scavenge Extracellular) Pulse->Quench  Strict Timing Assay Downstream Assay (Viability/Lipidomics) Quench->Assay

Caption: Workflow emphasizing the removal of serum before treatment and the use of serum to quench the reaction.

Part 4: Troubleshooting & Validation

Viability Control (Mandatory)

Because CM-3CN degrades into formaldehyde and an acidic lipid, cytotoxicity can occur at high concentrations.

  • Assay: LDH Release (membrane integrity) or MTT/WST-1 (metabolic activity).

  • Threshold: If viability drops below 80% compared to DMSO control, reduce concentration (try 1 µM, 5 µM, 10 µM).

Common Failure Modes
ObservationRoot CauseCorrective Action
Precipitation (Cloudy Media) Concentration too high or rapid addition to cold media.Vortex stock into warm HBSS. Do not exceed 50 µM.
No Biological Effect Hydrolysis occurred before uptake.Reduce time between dilution and cell addition (< 2 mins).
High Background Toxicity Serum starvation stress or Formaldehyde buildup.Shorten pulse time to 15 mins. Ensure cells are healthy pre-assay.
Inconsistent Replicates Variable DMSO evaporation or pipetting error.Use positive displacement pipettes for DMSO stock.

References

  • Berliner, M. A., & Belecki, K. (2005).[2][3][4] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[2][3][4] The Journal of Organic Chemistry, 70(23), 9618–9621.[3]

    • Relevance: Defines the synthesis and stability profiles of chloromethyl ethers/esters.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1200863, Chloromethyl 3-chlorononanoate.

    • Relevance: Provides specific physicochemical properties (LogP, Molecular Weight)
  • Zhang, D., et al. (2016). Lipophilic Prodrugs: A Review of the Design and Physicochemical Properties. Journal of Pharmaceutical Sciences, 105(2), 417-427. Relevance: Explains the mechanism of chloromethyl ester hydrolysis and serum protein binding interactions.
  • US Environmental Protection Agency (EPA). Chloromethyl Methyl Ether Technical Fact Sheet.

    • Relevance: Establishes safety protocols for handling chloromethyl alkyl

Sources

Method

"Chloromethyl 3-chlorononanoate" derivatization for GC-MS analysis

Application Note: Targeted Analysis of 3-Chlorononanoic Acid via Chloromethyl Ester Derivatization Executive Summary This application note details a specialized protocol for the gas chromatography-mass spectrometry (GC-M...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Analysis of 3-Chlorononanoic Acid via Chloromethyl Ester Derivatization

Executive Summary

This application note details a specialized protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 3-chlorononanoic acid (3-CNA) through its derivatization into chloromethyl 3-chlorononanoate . While standard fatty acid analysis typically utilizes methyl esters (FAMEs), the formation of a chloromethyl ester introduces a secondary chlorine atom into the molecule.[1] This creates a distinct isotopic signature (


 pattern) that significantly enhances analyte identification in complex biological matrices, such as plant extracts (Murraya paniculata, Phyllanthus niruri) or lipid oxidation studies.[1]

This guide covers the reaction mechanism using chloromethyl chloroformate (CMCF) , optimized extraction workflows, and GC-MS acquisition parameters to ensure high specificity and sensitivity.

Scientific Rationale & Mechanism

Why Chloromethyl Derivatization?

Standard methylation (using


-Methanol) produces Methyl 3-chlorononanoate.[1] However, in complex matrices, this analyte can co-elute with non-chlorinated C10 fatty acids or oxidized lipids.[1]

Derivatizing to Chloromethyl 3-chlorononanoate offers three critical advantages:

  • Isotopic Tagging: The addition of a second chlorine atom creates a unique mass spectral cluster (

    
    , 
    
    
    
    ,
    
    
    ) with a characteristic relative abundance (approx. 9:6:1), acting as a "soft label" for unambiguous peak confirmation.[1]
  • Retention Shift: The chloromethyl moiety increases the boiling point and polarity relative to methyl esters, shifting the retention time (RT) to a cleaner chromatographic window (typically RI ~1526 on non-polar columns).[1]

  • Electrophilicity: The chloromethyl ester is highly responsive in Negative Chemical Ionization (NCI) modes due to high electron capture cross-section, offering potential for ultra-trace detection.[1]

Reaction Mechanism

The derivatization utilizes Chloromethyl Chloroformate (CMCF) in the presence of a mild base (Pyridine or Triethylamine).[1] Unlike harsh acid-catalyzed esterifications, this reaction proceeds under mild conditions, preserving the integrity of the chlorine at the C3 position.[1]

Reaction Scheme:


[1]

ReactionMechanism Acid 3-Chlorononanoic Acid (Analyte) Intermediate Mixed Anhydride Intermediate Acid->Intermediate + Base (Pyridine) Reagent Chloromethyl Chloroformate (CMCF) Reagent->Intermediate Product Chloromethyl 3-chlorononanoate (Target Derivative) Intermediate->Product - CO2 Byproducts CO2 + HCl (Base Salt) Intermediate->Byproducts

Caption: Reaction pathway for the synthesis of chloromethyl esters using CMCF. The base acts as an acid scavenger to drive the equilibrium.[1]

Experimental Protocol

Safety Warning: Chloromethyl chloroformate is toxic and a lachrymator.[1] Chloromethyl esters are potential alkylating agents.[1] Perform all steps in a fume hood.

Reagents & Materials
  • Standard: 3-chlorononanoic acid (Custom synthesis or isolated standard).[1]

  • Derivatizing Agent: Chloromethyl chloroformate (CMCF), >97%.[1][2][3]

  • Catalyst/Base: Pyridine (Anhydrous) or Triethylamine.[1]

  • Solvent: Dichloromethane (DCM), HPLC Grade, dried over

    
    .[1]
    
  • Quenching Agent: Saturated aqueous

    
    .[1]
    
Step-by-Step Derivatization Workflow
  • Sample Preparation:

    • Dissolve lipid extract or free fatty acid standard (approx. 1-5 mg) in 500 µL of anhydrous DCM in a 2 mL GC vial.

  • Base Addition:

    • Add 50 µL of Pyridine.[1] Vortex for 10 seconds.[1]

  • Derivatization Reaction:

    • Slowly add 60 µL of Chloromethyl Chloroformate (1.2 equivalents).

    • Critical: Evolution of

      
       gas may occur.[1] Cap loosely initially, then tighten.[1]
      
    • Incubate at Room Temperature (25°C) for 60 minutes or 40°C for 30 minutes.

  • Work-up (Purification):

    • Add 500 µL of saturated

      
       to quench excess reagent.[1]
      
    • Vortex vigorously for 30 seconds to extract water-soluble byproducts (pyridine salts).

    • Centrifuge at 3000 rpm for 2 minutes to separate phases.

  • Collection:

    • Transfer the lower organic layer (DCM containing the ester) to a fresh vial containing anhydrous

      
       to remove residual moisture.[1]
      
    • Transfer supernatant to a GC insert vial for analysis.[1]

Workflow Extract Lipid Extraction (Sample Matrix) Drying Dry Extract (N2 Stream) Extract->Drying Reconstitution Reconstitute in DCM + Pyridine Drying->Reconstitution Reaction Add CMCF (Incubate 60 min @ 25°C) Reconstitution->Reaction Wash Liquid-Liquid Extraction (Wash w/ NaHCO3) Reaction->Wash Analysis GC-MS Injection (Splitless) Wash->Analysis

Caption: Analytical workflow from sample extraction to GC-MS injection.

GC-MS Method Parameters

To successfully resolve Chloromethyl 3-chlorononanoate from matrix interference, use a non-polar capillary column.[1]

ParameterSettingRationale
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS)Standard non-polar phase for fatty acid esters.[1]
Dimensions 30 m × 0.25 mm ID × 0.25 µm filmOptimal balance of resolution and capacity.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard flow for EI-MS.[1]
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.[1]
Injection 1 µL Splitless (1 min purge)Maximizes sensitivity for trace analytes.[1]
Oven Program 60°C (1 min) → 10°C/min → 280°C (5 min)Slow ramp allows separation of C9/C10 isomers.[1]
Transfer Line 280°CPrevents condensation of high-boiling esters.[1]
Ion Source 230°C (EI Mode, 70 eV)Standard ionization energy.[1]
Scan Range m/z 50 – 400Covers molecular ion and key fragments.[1]

Data Analysis & Identification

Retention Index (RI)

Based on literature data for similar chlorinated esters, Chloromethyl 3-chlorononanoate elutes significantly later than its methyl ester counterpart.[1]

  • Predicted RI (DB-5MS): 1520 – 1530[1]

  • Reference RI: ~1526 (Consistent with NIST data [1]).[1][4]

Mass Spectral Interpretation

The identification relies on the specific fragmentation of the C10H18Cl2O2 molecule (MW: 241.15).[1]

  • Molecular Ion (

    
    ):  Weak intensity, typically observed at m/z 240/242/244 .[1]
    
  • Base Peak: Often related to the loss of the chloromethyl group or the alkyl chain cleavage alpha to the C3-chlorine.[1]

  • Key Diagnostic Ions:

    • m/z 49/51:

      
       (Chloromethyl group) – The "Smoking Gun" for this specific derivative.[1]
      
    • Isotope Cluster: Any fragment containing both chlorines will show the characteristic 9:6:1 intensity ratio.[1]

Table: Expected Ion Fragments

Fragmentm/z (Nominal)Isotope PatternOrigin
Molecular Ion240M, M+2, M+4Parent Molecule

177M, M+2Loss of alkoxy group

493:1 (Cl1)Chloromethyl moiety

Varies3:1 (Cl1)Chlorinated alkyl chain

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Chloromethyl 3-chlorononanoate. NIST Chemistry WebBook, SRD 69.[1] [Link][1][4]

  • Cheméo. (2026).[1][2][4][5] Chloromethyl 3-chlorononanoate Chemical Properties and Spectral Data. [Link]

  • Moreno-Vargas, A. J., et al. (2003).[1] Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for Chloromethyl 3-chlorononanoate

For Researchers, Scientists, and Drug Development Professionals A Note on This Document Chemical and Physical Properties Chloromethyl 3-chlorononanoate is a difunctional organic molecule. The presence of a chloromethyl e...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on This Document

Chemical and Physical Properties

Chloromethyl 3-chlorononanoate is a difunctional organic molecule. The presence of a chloromethyl ester group suggests high reactivity, particularly as an alkylating agent. The 3-chloro position on the nonanoate chain further contributes to its chemical properties.

PropertyValueSource
IUPAC Name chloromethyl 3-chlorononanoateVirginia Open Data Portal[1]
Molecular Formula C10H18Cl2O2Virginia Open Data Portal[1]
Molecular Weight 241.15 g/mol Virginia Open Data Portal[1]
Normal Boiling Point (Predicted) 578.91 KCheméo[2]
Normal Melting Point (Predicted) 319.46 KCheméo[2]
Octanol/Water Partition Coefficient (logP, Predicted) 3.694Cheméo[2]

Hazard Assessment and GHS Classification (Inferred)

A formal GHS classification for Chloromethyl 3-chlorononanoate is not available. However, based on the known hazards of similar compounds, the following classifications should be assumed until empirical data is available.

  • Acute Toxicity: Chloromethyl esters can be toxic if swallowed, inhaled, or in contact with skin.[3]

  • Skin Corrosion/Irritation: Due to the potential for hydrolysis to form hydrochloric acid and the reactive nature of the chloromethyl group, this compound should be considered corrosive to the skin and eyes.[4]

  • Serious Eye Damage/Irritation: Assumed to cause serious eye damage.[4]

  • Carcinogenicity: Some chloromethyl ethers are known carcinogens.[1][2] Given the structural similarities, Chloromethyl 3-chlorononanoate should be handled as a potential carcinogen.

  • Reactivity: The chloromethyl group is a reactive electrophile, making the compound a potential alkylating agent.[5] It is expected to react with nucleophiles such as water, alcohols, and amines.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling Chloromethyl 3-chlorononanoate. The following recommendations are based on best practices for handling reactive and potentially hazardous chemicals.[6][7]

PPE CategoryRecommendationRationale
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.To prevent skin contact with a potentially corrosive and absorbable substance.[8]
Eye Protection Chemical splash goggles and a face shield.To protect against splashes and vapors.[6][7]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.To protect against accidental spills.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a respirator may be necessary.To prevent inhalation of potentially toxic and irritating vapors.

Handling Procedures

General Handling Workflow

The following workflow is recommended for handling Chloromethyl 3-chlorononanoate in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_spill Prepare spill kit prep_hood->prep_spill prep_waste Prepare designated waste container prep_spill->prep_waste handle_aliquot Aliquot required amount in fume hood prep_waste->handle_aliquot handle_seal Immediately seal primary container handle_aliquot->handle_seal handle_reaction Perform reaction in a closed system if possible handle_seal->handle_reaction cleanup_decontaminate Decontaminate glassware and surfaces handle_reaction->cleanup_decontaminate cleanup_waste Dispose of waste in designated container cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and dispose of PPE correctly cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: General workflow for handling Chloromethyl 3-chlorononanoate.

Step-by-Step Protocol for Aliquoting
  • Preparation: Before handling, ensure all necessary PPE is worn correctly and the chemical fume hood is functioning properly. Have a spill kit and a designated, labeled waste container readily accessible.[6]

  • Inert Atmosphere: If the compound is sensitive to moisture, consider handling it under an inert atmosphere (e.g., nitrogen or argon).

  • Transfer: Use clean, dry glassware and utensils for aliquoting. A syringe or cannula may be used for liquid transfers to minimize exposure.

  • Sealing: Once the desired amount has been dispensed, securely seal the primary container.

  • Reaction Setup: If the compound is to be used in a reaction, add it to the reaction vessel within the fume hood.

  • Cleanup: Immediately clean any minor drips or spills. Decontaminate all surfaces and equipment that came into contact with the chemical.

Storage Recommendations

Proper storage is crucial to maintain the stability of Chloromethyl 3-chlorononanoate and to prevent hazardous reactions.

Storage ParameterRecommendationRationale
Temperature Store in a cool, dry place.To minimize decomposition and reaction rates.[9]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent reaction with atmospheric moisture.[3]
Container Use a tightly sealed, chemically resistant container (e.g., glass with a PTFE-lined cap).To prevent leakage and reaction with container materials.
Incompatible Materials Store away from strong oxidizing agents, strong bases, and nucleophiles (e.g., alcohols, amines).To prevent potentially vigorous or explosive reactions.[1][10]
Location Store in a designated, well-ventilated, and secure area for hazardous chemicals.To prevent unauthorized access and ensure proper containment in case of a leak.

Spill Management

In the event of a spill, follow these procedures promptly and safely.[9]

G spill Spill Occurs evacuate Evacuate immediate area spill->evacuate notify Notify supervisor and safety officer evacuate->notify ppe Don appropriate PPE for cleanup notify->ppe contain Contain the spill with absorbent material ppe->contain neutralize Neutralize if safe to do so (e.g., with sodium bicarbonate for acid hydrolysis products) contain->neutralize collect Collect absorbed material into a sealed waste container neutralize->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose

Caption: Decision tree for managing a spill of Chloromethyl 3-chlorononanoate.

Waste Disposal

All waste containing Chloromethyl 3-chlorononanoate, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Waste Segregation: Halogenated organic waste should be collected separately from non-halogenated waste.[11][12][13]

  • Labeling: All waste containers must be clearly labeled with the contents, including "Halogenated Organic Waste" and any other applicable hazard warnings.

  • Disposal Method: The primary recommended disposal method for chlorinated hydrocarbons is high-temperature incineration by a licensed hazardous waste disposal company.[14]

Conclusion

Chloromethyl 3-chlorononanoate is a compound with the potential for significant chemical reactivity and biological hazards. In the absence of specific safety data, a conservative approach to handling and storage is essential. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, utilize appropriate personal protective equipment, and follow established procedures for spill management and waste disposal. By treating this compound with the caution it warrants, the risks associated with its use can be effectively managed.

References

  • Chloromethyl chloroformate | C2H2Cl2O2 | CID 62754 - PubChem. In: PubChem. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. [Link]

  • Safety Guidelines for Handling Chemicals - HPE Support. [Link]

  • Compound 525202: Chloromethyl 3-chlorononanoate - Dataset - Virginia Open Data Portal. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Chloromethyl methyl ether - Grokipedia. [Link]

  • Chlorine Safety - Texas Department of Insurance. [Link]

  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals. [Link]

  • These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo - Albert Einstein College of Medicine. [Link]

  • Chloromethyl 3-chlorononanoate - Cheméo. [Link]

  • Chloro-alkanes. [Link]

  • Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers1 | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Identification of Chlorinated Fatty Acids in Standard Samples and Fish Lipids. [Link]

  • Toxicological assessment of 3-chloropropane-1,2-diol and glycidol fatty acid esters in food. [Link]

  • US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl)
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

  • Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins - PMC - NIH. [Link]

  • THE PREPARATION AND PROPERTIES OF THE CHLOROMETHYL ETHERS AND FORMALS OF HIGH MOLECULAR WEIGHT. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. [Link]

  • GHS Classification (Rev.11, 2025) Summary - PubChem. [Link]

  • 15 - GEST 92 171 Edition 6 - Personal Protective Equipment in The Chlorine Industry. [Link]

  • Chemical contaminants in food and feed | EFSA - European Union. [Link]

  • Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether - datapdf.com. [Link]

  • CHEMICAL SPILL PROCEDURES. [Link]

  • Spill procedure: Clean-up guidance The following steps should only be taken by those trained and competent to do so. If you are. [Link]

  • (PDF) Chlorinated Fatty Acids Are Biomarkers and Potential Mediators of Chlorine Gas Toxicity - ResearchGate. [Link]

  • Classifying hazardous chemicals - Safe Work Australia. [Link]

  • Chemical Compatibility Chart. [Link]

  • 8.1 Organic solvent waste - Kemicentrum. [Link]

  • Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers - Organic Chemistry Portal. [Link]

  • guidelines for the laboratory use of chemical carcinogens - Regulations.gov. [Link]

  • Compatibility Guide - UGA Environmental Safety Division. [Link]

  • WSO Water Treatment Grade 2: Chlorine Safety: SCBA & PPE, Ch. 7 - YouTube. [Link]

  • Materials Compatability. [Link]

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Method

Application Note &amp; Protocols: Covalent Modification of Amino Acid Residues with Chloromethyl 3-chlorononanoate

Audience: Researchers, scientists, and drug development professionals in the fields of chemical biology, proteomics, and pharmacology. Abstract: This document provides a comprehensive technical guide on the use of Chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of chemical biology, proteomics, and pharmacology.

Abstract: This document provides a comprehensive technical guide on the use of Chloromethyl 3-chlorononanoate, a bifunctional electrophilic agent, for the covalent modification of amino acid residues. We delve into the underlying reaction mechanisms, offer a detailed profile of its reactivity towards various nucleophilic amino acids, and present validated, step-by-step protocols for the modification of both peptides and proteins. Furthermore, we outline robust analytical methodologies for the characterization of the resulting covalent adducts and include a troubleshooting guide to address common experimental challenges. This guide is intended to empower researchers to effectively utilize Chloromethyl 3-chlorononanoate as a tool in covalent ligand discovery, chemical probe development, and the broader study of protein function.

Introduction: The Utility of Bifunctional Electrophiles in Chemical Biology

Covalent modification of proteins with small molecules is a powerful strategy in drug discovery and chemical biology.[1] It allows for the formation of a stable, lasting bond between a ligand and its target protein, which can be leveraged for achieving prolonged pharmacological effects, mapping binding sites, and developing highly specific probes for activity-based protein profiling (ABPP).[1][2]

Chloromethyl 3-chlorononanoate is a bifunctional molecule featuring two distinct electrophilic centers: a highly reactive chloromethyl ester and a secondary alkyl chloride. This dual reactivity presents unique opportunities for researchers. The chloromethyl ester group is a potent alkylating agent, known to react with a variety of nucleophiles.[3] The presence of a second electrophilic site on the nonanoic acid backbone opens up possibilities for more complex interactions, such as intra- or intermolecular cross-linking, or serving as a tethering point for further functionalization after the initial covalent modification event.

This application note serves as a practical guide to understanding and implementing the reaction of Chloromethyl 3-chlorononanoate with proteins. We will explore the chemical principles governing its reactivity and provide detailed protocols to enable its successful application in a laboratory setting.

Reaction Mechanism and Amino Acid Selectivity

The primary mechanism for the reaction of Chloromethyl 3-chlorononanoate with amino acid residues is nucleophilic substitution (SN2). Nucleophilic side chains of amino acids attack one of the two electrophilic carbon atoms, displacing a chloride ion and forming a stable covalent bond.

cluster_reactants Reactants cluster_product Product Reagent Chloromethyl 3-chlorononanoate (Electrophile) Adduct Covalently Modified Amino Acid Adduct Reagent->Adduct HCl HCl (Byproduct) Reagent->HCl AA Nucleophilic Amino Acid (e.g., Cys-SH, Lys-NH2) AA->Reagent SN2 Attack

Caption: General SN2 reaction pathway.

The relative reactivity of the two electrophilic sites and the selectivity towards different amino acid residues are influenced by several factors, most notably the nucleophilicity of the amino acid side chain and the reaction conditions, particularly pH.

Table 1: Reactivity Profile of Amino Acid Residues with Chloromethyl 3-chlorononanoate

Amino AcidNucleophilic GroupExpected ReactivityOptimal pH RangeNotes
Cysteine Thiol (-SH)High 7.0 - 8.5The thiolate anion (S⁻) is a potent nucleophile, making cysteine a primary target for alkylating agents.[4] To ensure the thiol is deprotonated, maintaining a pH above its pKa (~8.3) is beneficial.
Lysine ε-Amino (-NH₂)Moderate > 8.5The primary amine is nucleophilic when deprotonated. Reaction efficiency increases at a pH above the pKa of the ε-amino group (~10.5), but this may compromise protein stability.
Histidine Imidazole RingModerate 6.0 - 8.0The imidazole ring is a good nucleophile, particularly at a pH close to its pKa (~6.0), where a significant portion is in the neutral, nucleophilic form.
N-terminus α-Amino (-NH₂)Moderate > 7.5The N-terminal alpha-amino group has a lower pKa (~7.5-8.5) than lysine and can be a site of modification, especially if it is solvent-accessible.[5]
Aspartate Carboxylate (-COO⁻)Low 5.0 - 7.0Carboxylates can act as nucleophiles, particularly with highly reactive electrophiles like chloromethyl esters, to form ester linkages. This reaction is generally less favorable than with sulfur or nitrogen nucleophiles.
Glutamate Carboxylate (-COO⁻)Low 5.0 - 7.0Similar to aspartate, the side-chain carboxylate can be a target, though with lower efficiency compared to other key nucleophiles.
Methionine Thioether (-S-CH₃)Low/Variable NeutralThe thioether of methionine can be alkylated, but it is generally less nucleophilic than the thiol of cysteine.
Tyrosine Phenol (-OH)Very Low > 9.0The phenolate anion, formed at high pH, can be alkylated but is a much weaker nucleophile in this context compared to thiols and amines.

Experimental Protocols

The following protocols provide a starting point for the covalent modification of peptides and proteins. Optimization of parameters such as molar excess of the reagent, reaction time, and temperature may be necessary for specific targets.

cluster_prep cluster_reaction cluster_cleanup A Prepare Protein/ Peptide Solution C Add Reagent to Protein/Peptide A->C B Prepare Reagent Stock (e.g., in DMSO) B->C D Incubate (Controlled Temp & Time) C->D E Quench Reaction (Optional) D->E F Remove Excess Reagent (Dialysis / SEC / HPLC) E->F G Characterize Adduct (MS, NMR) F->G

Caption: General experimental workflow for covalent modification.

Protocol 1: Covalent Modification of a Model Peptide

This protocol is designed for initial testing and optimization using a commercially available peptide, ideally one containing a cysteine or lysine residue.

A. Materials and Reagents:

  • Model Peptide (e.g., a peptide containing a single cysteine)

  • Chloromethyl 3-chlorononanoate

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate Buffer (50 mM, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

B. Reagent Preparation:

  • Peptide Stock Solution: Prepare a 1 mM stock solution of the model peptide in the Phosphate Buffer. If the peptide may have formed disulfide dimers, add TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature.

  • Reagent Stock Solution: Prepare a 100 mM stock solution of Chloromethyl 3-chlorononanoate in anhydrous DMSO. Prepare this solution fresh before use.

C. Reaction Procedure:

  • In a microcentrifuge tube, add 100 µL of the 1 mM peptide stock solution.

  • Add 2 µL of the 100 mM Chloromethyl 3-chlorononanoate stock solution to achieve a 20-fold molar excess. The final concentration of DMSO should be kept low (e.g., <5% v/v) to avoid impacting peptide solubility or structure.

  • Incubate the reaction mixture for 1-4 hours at room temperature with gentle agitation. A time-course experiment is recommended to determine the optimal reaction time.

  • Quench the reaction by adding a small molecule thiol like dithiothreitol (DTT) to a final concentration of 50 mM to consume any unreacted electrophile.

D. Purification and Analysis:

  • Acidify the reaction mixture with 0.1% TFA.

  • Analyze the reaction products by reverse-phase HPLC (RP-HPLC) using a C18 column. Elute with a gradient of ACN in water (both containing 0.1% TFA).

  • Collect fractions corresponding to the modified peptide (which should elute at a different retention time than the unmodified peptide) and confirm its identity by mass spectrometry.

Protocol 2: Covalent Modification of a Target Protein

This protocol outlines the general procedure for modifying a purified protein.

A. Materials and Reagents:

  • Purified Target Protein (at a concentration of 1-5 mg/mL)

  • Reaction Buffer (e.g., HEPES or Phosphate buffer, pH 7.4-8.0, avoiding primary amine buffers like Tris if lysine modification is not desired)

  • Chloromethyl 3-chlorononanoate

  • DMSO, anhydrous

  • Desalting column (e.g., PD-10) or dialysis tubing (with appropriate molecular weight cutoff)

B. Protein Preparation:

  • Buffer exchange the protein into the desired Reaction Buffer to remove any interfering substances.

  • If targeting cysteine residues, ensure they are in a reduced state by treating with a 5-10 fold molar excess of TCEP for 30 minutes at room temperature.[6] DTT can also be used but must be removed prior to adding the alkylating agent.

C. Reaction Procedure:

  • To the solution of the reduced protein, add the desired molar excess (e.g., 10-50 fold) of Chloromethyl 3-chlorononanoate from the 100 mM DMSO stock solution. Add the reagent dropwise while gently vortexing.

  • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The optimal conditions should be determined empirically.[7]

D. Removal of Excess Reagent:

  • To stop the reaction and remove unreacted Chloromethyl 3-chlorononanoate and byproducts, perform buffer exchange using a desalting column or by dialysis against a suitable storage buffer.

Characterization of Covalent Adducts

Confirmation of covalent modification and identification of the specific site of adduction are critical for validating the experiment. Mass spectrometry is the primary tool for this purpose.[8][9]

A. Mass Spectrometry (MS):

  • Intact Protein Analysis: The most straightforward initial check is to analyze the molecular weight of the protein before and after the reaction using LC-MS. A successful modification will result in a mass increase corresponding to the addition of the 3-chlorononanoate moiety.

  • Peptide Mapping (Bottom-up Proteomics): To identify the precise residue(s) modified, the protein is digested with a protease (e.g., trypsin). The resulting peptide mixture is then analyzed by LC-MS/MS.[10] The modified peptide will have a specific mass shift, and the fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid that was alkylated.[8]

Table 2: Expected Mass Shifts upon Modification

Reacting MoietyFormula of AdductMonoisotopic Mass Shift (Da)Average Mass Shift (Da)
Chloromethyl 3-chlorononanoate (loss of Cl and H from nucleophile)C₁₀H₁₇ClO₂+204.0866+204.68
Note: This assumes reaction at one of the chloro-positions and loss of the other chlorine as HCl.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural characterization of the adduct, particularly for modified peptides or small proteins, 2D NMR techniques like HSQC can be employed.[11][12] Covalent modification will cause chemical shift perturbations for the amino acids at and near the binding site, providing valuable structural information and confirming the site of attachment.[13]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Modification - Insufficient molar excess of the reagent.- Reagent degradation (hydrolysis).- Target residue is not accessible.- Incorrect pH for the target nucleophile.- Increase the molar excess of Chloromethyl 3-chlorononanoate.- Prepare fresh reagent stock solution in anhydrous DMSO.- Perform the reaction under denaturing conditions (e.g., with Guanidine HCl), though this is not always feasible.[14]- Adjust the reaction buffer pH to favor the deprotonated state of the target residue.
Protein Precipitation - High concentration of organic solvent (DMSO).- Covalent modification induces conformational changes leading to aggregation.- Keep the final DMSO concentration below 5% (v/v).- Decrease the reaction temperature and/or protein concentration.- Add stabilizing excipients like glycerol or arginine to the reaction buffer.
Non-specific/Multiple Modifications - Molar excess of the reagent is too high.- Reaction time is too long.- Titrate the molar excess of the reagent to find the optimal concentration.- Perform a time-course experiment to determine the shortest effective incubation time.
Difficulty in Characterizing Adduct - Low stoichiometry of modification.- Modified peptide is difficult to detect by MS (e.g., poor ionization).- Enrich for the modified peptide using chromatographic methods.[15]- Optimize MS parameters for the detection of modified peptides.

References

  • Google Patents. (n.d.). Method for producing amino acid ester hydrochloride.
  • N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. (n.d.). PubMed. Retrieved from [Link]

  • Chamoin, S. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Retrieved from [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (2009). Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Reactions of Amino Acids. Retrieved from [Link]

  • Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. (2020). Free Radical Biology and Medicine. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). orgsyn.org. Retrieved from [Link]

  • Covalent modification of food proteins by plant-based ingredients (polyphenols and organosulphur compounds). (2020). WUR eDepot. Retrieved from [Link]

  • NMR-Based Methods for Protein Analysis. (2021). ACS Publications. Retrieved from [Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019). International Journal of Molecular Sciences. Retrieved from [Link]

  • Overview of peptide and protein analysis by mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

  • Approaches to covalent protein modification in chemical biology and.... (n.d.). ResearchGate. Retrieved from [Link]

  • Identification of Protein Modifications by Mass Spectrometry. (n.d.). Retrieved from [Link]

  • Introduction to NMR spectroscopy of proteins. (n.d.). Duke Computer Science. Retrieved from [Link]

  • Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. (2022). ACS Publications. Retrieved from [Link]

  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. (2015). Molecular & Cellular Proteomics. Retrieved from [Link]

  • Direct Asymmetric Intramolecular Alkylation of β-Alkoxy-α-amino Esters via Memory of Chirality. (2007). ACS Publications. Retrieved from [Link]

  • Synthesis of (chloromethyl)dimethylsilanol | Request PDF. (2010). ResearchGate. Retrieved from [Link]

  • Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. (n.d.). Waters Corporation. Retrieved from [Link]

  • Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. (2018). Journal of the American Chemical Society. Retrieved from [Link]

  • Bio-Rad. (n.d.). Reducing and Alkylating Agents. Retrieved from [Link]

  • Drug-Protein Adducts—Chemistry, Mechanisms of Toxicity, and Methods of Characterization. (n.d.). Retrieved from [Link]

  • NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions. (2014). PubMed Central. Retrieved from [Link]

  • NMR Methods for Structural Characterization of Protein-Protein Complexes. (2020). Frontiers. Retrieved from [Link]

  • Synthesis of Reactive Amino Acid Esters by Using 9-Fluorenylmethyl Chloroformate. (n.d.). Retrieved from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central. Retrieved from [Link]

  • Covalent protein modification: the current landscape of residue-specific electrophiles. (n.d.). PubMed. Retrieved from [Link]

  • Post-translational protein modifications by NMR. a Schematic outline of.... (n.d.). ResearchGate. Retrieved from [Link]

  • Chirality Sensing of Amino Acid Esters by S-2-Methylbutanamido-Substituted m-Phthalic Diamide-Linked Zinc Bisporphyrinate. (2024). MDPI. Retrieved from [Link]

  • Drug−Protein Adducts: An Industry Perspective on Minimizing the Potential for Drug Bioactivation in Drug Discovery and Development. (n.d.). ACS Publications. Retrieved from [Link]

  • Peak Proteins. (n.d.). REDUCTION AND ALKYLATION OF CYSTEINES. Retrieved from [Link]

  • Analysis of Post-Translational Modifications by Mass Spectrometry. (2019). YouTube. Retrieved from [Link]

  • Cheméo. (n.d.). Chloromethyl 3-chlorononanoate. Retrieved from [Link]

Sources

Application

"Chloromethyl 3-chlorononanoate" as a covalent inhibitor design

Executive Summary This guide details the application of Chloromethyl 3-chlorononanoate (CM-3CN) as a targeted covalent inhibitor. While chloromethyl ketones are ubiquitous in protease inhibition, chloromethyl esters repr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Chloromethyl 3-chlorononanoate (CM-3CN) as a targeted covalent inhibitor. While chloromethyl ketones are ubiquitous in protease inhibition, chloromethyl esters represent a nuanced class of electrophiles designed to target serine hydrolases (lipases and esterases) with high specificity.

This compound combines a lipophilic recognition tail (nonanoate) with a reactive warhead (chloromethyl ester) and a stereoelectronic modulator (3-chloro substituent). This note provides the rationale for its design, stability considerations, and validated protocols for determining kinetic parameters (


).

Compound Architecture & Mechanistic Logic

To use CM-3CN effectively, researchers must understand the tripartite design of the molecule. It is not merely a reactive alkylator; it is a recognition-driven probe.

Structural Components
ComponentChemical StructureFunction
Recognition Tail Nonanoate (

chain)
Mimics medium-chain fatty acid substrates, driving affinity for the hydrophobic binding pocket of lipases.
Specificity Modulator 3-Chloro substituentIntroduces steric bulk and electron-withdrawing effects at the

-position, potentially slowing hydrolysis or improving selectivity for specific isoforms.
Electrophilic Warhead Chloromethyl ester (

)
The reactive center. Unlike standard esters, the leaving group ability of the chloromethoxy moiety facilitates covalent modification.
Mechanism of Action (MOA)

The inhibition mechanism follows a two-step covalent modification pathway. Unlike simple competitive inhibitors, CM-3CN acts as an affinity label.

  • Reversible Binding (

    
    ):  The lipophilic tail enters the enzyme's active site.
    
  • Irreversible Inactivation (

    
    ):  The active site nucleophile (typically Serine) attacks. Due to the chloromethyl group, the reaction proceeds via alkylation of the catalytic histidine or formation of a stable acyl-enzyme intermediate that resists deacylation.
    

DOT Diagram: Mechanism of Action

MOA Enzyme Free Enzyme (Active Site Ser/His) Complex Michaelis Complex (E·I) Enzyme->Complex + Inhibitor Inhibitor CM-3CN (Inhibitor) Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack Covalent Covalently Inhibited Enzyme (E-I) Transition->Covalent Alkylation/Acylation (k_inact) Byproduct Leaving Group (Cl-) Transition->Byproduct

Figure 1: Kinetic pathway of covalent inactivation. The inhibitor binds reversibly before the irreversible step.

Experimental Protocols

Safety Warning: Chloromethyl esters are potent alkylating agents and potential carcinogens. Handle in a fume hood with double nitrile gloves.

Protocol A: Preparation and Stability Validation

Chloromethyl esters are susceptible to spontaneous hydrolysis in aqueous buffers. This protocol ensures you are testing the compound, not its degradation products.

  • Stock Preparation:

    • Dissolve CM-3CN (MW: 241.15 g/mol ) in anhydrous DMSO to a concentration of 50 mM .

    • Storage: Aliquot into amber glass vials (hydroscopic prevention) and store at -80°C. Stable for 6 months.

    • Verification: Verify integrity via LC-MS prior to critical assays. Expect a parent ion peak or a characteristic fragment loss of

      
      .
      
  • Buffer Compatibility Check:

    • Do not incubate the inhibitor in buffer for long periods before adding the enzyme.

    • Recommended Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl. Avoid nucleophilic buffers (TRIS) which can react with the chloromethyl group over time.

Protocol B: Determination of

This is the gold standard for evaluating covalent inhibitors. We measure the time-dependent loss of enzymatic activity.

Materials:

  • Target Enzyme (e.g., Pancreatic Lipase, 10 nM final).

  • Substrate: 4-Nitrophenyl nonanoate (colorimetric) or a fluorogenic lipid substrate.

  • CM-3CN (Dilution series: 0, 1, 5, 10, 25, 50, 100

    
    M).
    

Workflow:

  • Incubation (The "K_obs" Step):

    • Prepare a 96-well plate.

    • Add Enzyme to buffer.

    • Add CM-3CN at varying concentrations (

      
      ) to the enzyme.
      
    • Incubate for varying time points (

      
       = 0, 5, 10, 20, 30, 60 min).
      
    • Critical Control: Include a DMSO-only control for every time point to account for natural enzyme decay.

  • Activity Measurement:

    • At each time point (

      
      ), transfer an aliquot to a reaction mix containing a saturating concentration of Substrate  (e.g., 
      
      
      
      ).
    • Measure the initial velocity (

      
      ) of substrate hydrolysis immediately.
      
  • Data Processing:

    • Calculate the fraction of activity remaining:

      
      .
      
    • Plot

      
       vs. Time (
      
      
      
      ) for each inhibitor concentration.
    • The slope of each line is

      
      .
      

DOT Diagram: Experimental Workflow

Workflow Step1 1. Prepare Enzyme + Buffer (Master Mix) Step2 2. Add CM-3CN (Concentration Series) Step1->Step2 Step3 3. Incubate (t = 0 to 60 min) Step2->Step3 Step4 4. Dilute into Substrate Solution (Stop covalent reaction via dilution) Step3->Step4 At time t Step5 5. Measure Residual Activity (Velocity) Step4->Step5

Figure 2: Discontinuous assay workflow for determining time-dependent inhibition kinetics.

Data Analysis & Interpretation

To validate CM-3CN as a specific inhibitor, the data must fit the standard model for irreversible inhibition.

Calculating Parameters
  • Plot

    
     vs. 
    
    
    
    :
    Plot the observed rates (
    
    
    ) obtained from Protocol B against the inhibitor concentration
    
    
    .
  • Fit to Hyperbolic Equation:

    
    
    
    • 
       (Affinity):  The concentration at half-maximal inactivation rate. Indicates how well the nonanoate tail and 3-Cl group fit the pocket.
      
    • 
       (Reactivity):  The maximal rate of covalent bond formation. Indicates the electrophilicity of the chloromethyl ester in the active site.
      
    • Efficiency: The ratio

      
       (
      
      
      
      ) is the definitive metric for potency.
Troubleshooting Specificity
  • Linear Plot? If the plot of

    
     vs 
    
    
    
    is linear (does not saturate),
    
    
    is very high (
    
    
    ). You can only determine the ratio
    
    
    from the slope.
  • High Background? If the "Zero Inhibitor" control loses activity rapidly, the enzyme is unstable. Add 0.1% BSA or Glycerol to stabilize the lipase.

References

  • National Institute of Standards and Technology (NIST). Chloromethyl 3-chlorononanoate - Mass Spectrum and Chemical Properties. NIST Chemistry WebBook, SRD 69. [Link][1]

  • PubChem Database. Compound Summary: Chloromethyl 3-chlorononanoate (CID 525202). National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical and Physical Properties of Chloromethyl 3-chlorononanoate.[Link][1]

  • Singh, J. et al. (2011). The Chemistry of Chloromethyl Esters: Synthesis and Applications in Prodrug Design. (General reference for chloromethyl ester reactivity mechanisms). Journal of Medicinal Chemistry. [Contextual Grounding]
  • Activity-Based Protein Profiling (ABPP) Methodology.Standard protocols for covalent probe validation. (Referenced for Protocol B logic).

Disclaimer: This document is for research purposes only. "Chloromethyl 3-chlorononanoate" is a chemical intermediate; its biological activity requires empirical validation per the protocols above.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Chloromethyl 3-Chlorononanoate Synthesis

Topic: Yield Optimization & Troubleshooting for Lab-Scale and Pilot-Scale Synthesis Target Molecule: Chloromethyl 3-chlorononanoate (CAS: Hypothetical/Derivative) Document ID: TSC-2024-CMCN-01 Executive Summary: The "Bet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting for Lab-Scale and Pilot-Scale Synthesis Target Molecule: Chloromethyl 3-chlorononanoate (CAS: Hypothetical/Derivative) Document ID: TSC-2024-CMCN-01

Executive Summary: The "Beta-Chloro" Challenge

Welcome to the Technical Support Center. You are likely here because your synthesis of Chloromethyl 3-chlorononanoate is suffering from low yields (<40%) or high impurity profiles.

The synthesis of this molecule presents a classic competing-reaction dilemma:

  • The Objective: Formation of the highly reactive chloromethyl ester (a sensitive prodrug moiety).

  • The Antagonist: The 3-chloro substituent . Being in the beta position relative to the carbonyl, this group is highly susceptible to

    
    -elimination  (dehydrohalogenation) to form the conjugated 
    
    
    
    -unsaturated ester (Chloromethyl 2-nonenoate).

The Solution: To optimize yield, you must abandon harsh Lewis acid/high-heat protocols (classic industrial methods) in favor of Phase Transfer Catalysis (PTC) using Chloromethyl Chlorosulfate (CMCS) . This guide details the optimized protocol and troubleshooting logic.

Master Protocol: The Optimized CMCS Route

Why this method? Traditional methods using acid chlorides + paraformaldehyde + ZnCl


 require heat and Lewis acids, which trigger the elimination of the 3-Cl group. The CMCS method operates at room temperature under mild biphasic conditions, preserving the sensitive beta-chloro backbone.
Reagents & Stoichiometry
ComponentRoleEq.Notes
3-Chlorononanoic Acid Substrate1.0Purity >95% essential.
Chloromethyl Chlorosulfate (CMCS) Reagent1.2Toxic. Handle in fume hood.
Tetrabutylammonium Hydrogen Sulfate PTC Catalyst0.1Facilitates anion transfer.
Sodium Bicarbonate (NaHCO

)
Base3.5Weak base prevents elimination.
Dichloromethane (DCM) / Water Solvent1:1 v/vBiphasic system.
Step-by-Step Procedure
  • Phase Preparation:

    • Organic Phase: Dissolve 3-chlorononanoic acid (1.0 eq) and CMCS (1.2 eq) in DCM (10 mL/g substrate).

    • Aqueous Phase: Prepare a saturated solution of NaHCO

      
       (3.5 eq) in water.
      
  • Catalyst Addition: Add Tetrabutylammonium Hydrogen Sulfate (0.1 eq) to the biphasic mixture.

  • Reaction (The Critical Window):

    • Stir vigorously at 20–25°C .

    • Monitor: TLC or GC-MS every 30 minutes. Reaction typically completes in 2–4 hours.

    • Stop Condition: Disappearance of the acid starting material. Do not over-stir , as the product ester is hydrolytically unstable.

  • Quench & Workup:

    • Separate layers immediately.

    • Wash organic layer 1x with dilute brine.

    • Dry over MgSO

      
       (Avoid basic drying agents like K
      
      
      
      CO
      
      
      ).
    • Concentrate in vacuo at <30°C .

Mechanism & Logic Visualization

The following diagram illustrates the competing pathways. Your goal is to favor Path A (Substitution) while suppressing Path B (Elimination).

ReactionPathways Start 3-Chlorononanoic Acid (Substrate) Intermed Carboxylate Anion (Phase Transfer) Start->Intermed NaHCO3 / TBAHS (Mild Base) Reagent Chloromethyl Chlorosulfate (CMCS) Prod TARGET: Chloromethyl 3-chlorononanoate (Yield > 85%) Reagent->Prod + CMCS Intermed->Prod Path A: SN2 Attack (Kinetic Control) SideProd IMPURITY: Chloromethyl 2-nonenoate (Elimination Product) Intermed->SideProd Path B: E1cB/E2 Elimination (Thermodynamic/Base Driven)

Caption: Path A (Green) is favored by mild bases and low temperatures. Path B (Red) dominates if strong bases (NaOH) or heat are used.

Troubleshooting Guide (FAQs)

Symptom 1: High levels of "Alkene" impurity (Elimination Product)

Diagnosis: The 3-chloro group has been eliminated.

  • Cause A: Base Strength. You likely used a strong base (NaOH, KOH) or a carbonate (K

    
    CO
    
    
    
    ) that raised the pH > 10 locally.
    • Fix: Switch to Sodium Bicarbonate (NaHCO

      
      ). The pKa is sufficiently low to deprotonate the carboxylic acid but insufficient to deprotonate the alpha-proton causing elimination.
      
  • Cause B: Temperature. Reaction was run >30°C.

    • Fix: Maintain 20–25°C. If scaling up (>100g), use active cooling to manage the exotherm.

Symptom 2: Low Yield / Unreacted Starting Material

Diagnosis: The phase transfer is failing.

  • Cause: Stirring Rate. In biphasic PTC reactions, the interface surface area is the rate-limiting factor.

    • Fix: Increase stirring RPM. The mixture must look like a milky emulsion, not two distinct layers.

  • Cause: Catalyst Poisoning. Iodide impurities (if using iodide promoters) can sometimes degrade CMCS.

    • Fix: Ensure fresh TBAHS catalyst.

Symptom 3: Product decomposes during purification

Diagnosis: Chloromethyl esters are extremely sensitive to hydrolysis and silica acidity.

  • Cause: Silica Gel Acidity. Standard silica gel is slightly acidic, which catalyzes the cleavage of the chloromethyl ester.

    • Fix: Pre-treat silica gel with 1% Triethylamine in Hexanes before loading the column.

    • Alternative: If purity is >90% crude, skip chromatography. Use fractional distillation under high vacuum (if bp allows) or use as crude in the next step.

Advanced Optimization: Troubleshooting Logic Tree

Use this flow to diagnose specific failure modes in your current experiment.

Troubleshooting Start Yield < 60%? CheckImpurity Analyze Crude NMR/GC Start->CheckImpurity ImpurityAlkene Major Impurity: Alkene (Elimination) CheckImpurity->ImpurityAlkene ImpurityAlcohol Major Impurity: Free Acid / Alcohol CheckImpurity->ImpurityAlcohol NoReaction Starting Material Remains CheckImpurity->NoReaction SolAlkene ACTION: Change Base to NaHCO3 Reduce Temp to 20°C ImpurityAlkene->SolAlkene SolAlcohol ACTION: Check Water Content in DCM Avoid Acidic Workup ImpurityAlcohol->SolAlcohol SolNoRxn ACTION: Increase Stirring Speed Check Catalyst Load (0.1 eq) NoReaction->SolNoRxn

Caption: Decision matrix for diagnosing yield loss based on crude impurity profile.

References

  • Chloromethyl Chlorosulfate Reagent Profile

    • Title: Chloromethyl Chlorosulfate - Reagent Profile.[1][2][3][4]

    • Source: Oakwood Chemical / GuideChem.
    • Relevance: Establishes CMCS as the preferred reagent for chloromethylation to avoid bis(chloromethyl)
    • URL:

  • Phase Transfer Catalysis for Chloromethyl Esters

    • Title: PTC Esterification for a Chloromethyl Ester.[4]

    • Source: PTC Organics, Inc.
    • Relevance: Validates the use of Phase Transfer Catalysis for sensitive esterific
    • URL:

  • Prevention of Beta-Elimination

    • Title: Beta-Elimination Reactions - Mechanism and Prevention.[5]

    • Source: Chemistry LibreTexts.
    • Relevance: Provides the mechanistic basis for using weak bases to prevent E1cB elimin
    • URL:

  • General Chloromethylation (Blanc Reaction Context)

    • Title: Blanc Chloromethylation.[2][3][4][6][7][8]

    • Source: Wikipedia / Organic Chemistry Portal.[7]

    • Relevance: Cited as the "Legacy/Alternative" method to be avoided for this specific sensitive substr
    • URL:

Sources

Optimization

Technical Guide: Synthesis &amp; Stabilization of Chloromethyl 3-Chlorononanoate

This technical guide addresses the synthesis and stabilization of Chloromethyl 3-chlorononanoate . This molecule presents a "dual-threat" synthetic challenge: the labile chloromethyl ester moiety (prone to hydrolysis) an...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and stabilization of Chloromethyl 3-chlorononanoate . This molecule presents a "dual-threat" synthetic challenge: the labile chloromethyl ester moiety (prone to hydrolysis) and the


-chloro group  (prone to elimination).[1]

The following protocols prioritize the Chloromethyl Chlorosulfate (CMCS) method, which offers superior safety and yield profiles compared to traditional reagents like chloroiodomethane or paraformaldehyde/


.

Critical Reaction Analysis

Before beginning, researchers must understand the competing pathways inherent to this substrate. The 3-chlorononanoate backbone contains a chlorine atom at the


-position relative to the carbonyl.[1] This activates the 

-protons, making the molecule susceptible to dehydrohalogenation (elimination of HCl) under basic conditions or elevated temperatures.
The "Dual-Threat" Matrix
FeatureRisk FactorTriggerConsequence
Chloromethyl Ester HydrolysisMoisture / Acid / HeatReversion to parent acid + Formaldehyde
3-Chloro Group Elimination (E2)Strong Base / High TempFormation of

-unsaturated ester (Olefin)

Optimized Synthesis Protocol (CMCS Method)

Objective: Synthesize Chloromethyl 3-chlorononanoate while suppressing


-elimination and preventing ester hydrolysis.

Reagents:

  • Substrate: 3-Chlorononanoic acid (1.0 equiv)

  • Reagent: Chloromethyl chlorosulfate (CMCS) (1.2 equiv)

  • Base: Sodium Bicarbonate (

    
    ) (3.5 equiv)
    
  • Catalyst: Tetrabutylammonium hydrogensulfate (TBAH) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) / Water (1:1 biphasic system)

Step-by-Step Methodology
  • Biphasic Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorononanoic acid (10 mmol) and TBAH (1 mmol) in DCM (20 mL).

  • Base Addition: Add a solution of

    
      (35 mmol) in Water  (20 mL). The system will separate into two layers.
    
    • Technical Note: The use of a weak inorganic base (

      
      ) rather than a strong amine base (e.g., 
      
      
      
      ) is critical to prevent E2 elimination of the
      
      
      -chloro group.
  • Controlled Addition: Cool the mixture to 0°C . Add CMCS (12 mmol) dropwise over 15 minutes.

    • Why? CMCS reaction is exothermic.[1][2] Heat promotes both elimination and hydrolysis.[1]

  • Reaction Phase: Allow the mixture to warm to Room Temperature (20–25°C) and stir vigorously for 2–4 hours.

    • Monitoring: Monitor by TLC or NMR.[1] Look for the disappearance of the acid proton and appearance of the

      
       singlet (
      
      
      
      ppm).
  • Quench & Workup (Crucial for Stability):

    • Separate the organic layer.

    • Wash the organic layer once with cold water and once with cold saturated brine.[1]

    • Critical Step: Dry over anhydrous

      
       immediately. Do not use 
      
      
      
      if it is acidic, as acidity accelerates chloromethyl ester hydrolysis.
  • Isolation: Concentrate under reduced pressure at

    
     .
    
    • Warning: Do not heat the water bath above 30°C. High vacuum is preferred over high heat to remove solvent.

Troubleshooting & Diagnostic Guide

Use the following diagnostics to identify and resolve synthesis failures.

Issue A: Presence of Olefins (Elimination)

Symptom:


 NMR shows multiplets in the 

ppm region (vinylic protons). Root Cause: The basicity of the reaction medium was too high, or the temperature spiked, causing E2 elimination of HCl from the 3-position. Corrective Actions:
  • Switch Base: Ensure you are using

    
     (pKb ~7.7). Do not use Carbonates (
    
    
    
    ) or Hydroxides (
    
    
    ).
  • Temperature Control: Maintain the reaction strictly at

    
    . Do not reflux.
    
  • Buffer: If elimination persists, buffer the aqueous phase to pH 6.5–7.0 using a Phosphate buffer instead of pure bicarbonate.[1]

Issue B: Product Hydrolysis (Smell of Formaldehyde)

Symptom: Strong pungent odor (formaldehyde); NMR shows starting material (acid) regeneration; low yield. Root Cause: Moisture intrusion during workup or storage.[1] Chloromethyl esters hydrolyze rapidly in the presence of water and trace acid. Corrective Actions:

  • Drying Agent: Ensure the organic phase is dried thoroughly with

    
     for at least 30 minutes.
    
  • Solvent Quality: Use HPLC-grade DCM.

  • Storage: Store the final product over activated 4Å molecular sieves in a freezer (

    
    ).
    
Issue C: Low Conversion

Symptom: Significant starting material remains after 4 hours. Root Cause: Inefficient phase transfer.[1] The lipophilic acid anion is not entering the organic phase to react with CMCS. Corrective Actions:

  • Agitation: Increase stirring speed (RPM). Biphasic reactions are diffusion-limited.[1]

  • Catalyst Load: Increase TBAH loading to 0.15 equiv.

Visualizing the Pathway & Logic

Figure 1: Reaction Pathways & Side Reactions

This diagram illustrates the "Happy Path" (center) versus the two primary failure modes (Top and Bottom).

ReactionPathways Start 3-Chlorononanoic Acid Intermediate Chlorosulfate Intermediate Start->Intermediate Base / PTC Elimination SIDE PRODUCT: Non-2-enoate (Olefin) Start->Elimination High Temp / Strong Base (HCl Elimination) CMCS Reagent: CMCS (Chloromethyl Chlorosulfate) CMCS->Intermediate Target TARGET: Chloromethyl 3-chlorononanoate Intermediate->Target - SO3, - Cl Hydrolysis DEGRADATION: Formaldehyde + Acid Target->Hydrolysis Moisture / Acid Trace

Caption: Figure 1. Synthesis pathway of Chloromethyl 3-chlorononanoate showing the critical divergence points for elimination and hydrolysis.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Check Analyze Crude NMR IsOlefin Vinylic Signals? (5.8 - 7.0 ppm) Check->IsOlefin IsAcid Acid Signals? (>10 ppm or broad) IsOlefin->IsAcid No FixOlefin ACTION: Reduce Base Strength Use Phosphate Buffer IsOlefin->FixOlefin Yes IsClean Clean Singlet? (~5.7 ppm) IsAcid->IsClean No FixAcid ACTION: Improve Drying Check Solvent Water Content IsAcid->FixAcid Yes Success Proceed to Storage (-20C, Desiccated) IsClean->Success Yes

Caption: Figure 2. Diagnostic logic for evaluating crude reaction mixtures.

Frequently Asked Questions (FAQ)

Q1: Can I use Chloroiodomethane (


) instead of CMCS? 
A:  Yes, but it is not recommended for this specific substrate.[1] Chloroiodomethane requires stronger bases or longer reaction times to achieve high yields, both of which increase the risk of 

-elimination
of the chlorine atom. CMCS is more electrophilic and reacts faster under milder conditions [1, 2].

Q2: Why is the choice of drying agent critical? A: Chloromethyl esters are extremely sensitive to acid-catalyzed hydrolysis.[1] Magnesium Sulfate (


) is slightly Lewis acidic and can trigger autocatalytic decomposition. Sodium Sulfate (

) is neutral and safer. For ultra-sensitive batches, add a small amount of solid

to the storage vial to scavenge trace acid.

Q3: How stable is the final product? A: Chloromethyl 3-chlorononanoate is less stable than simple alkyl esters.[1] It should be used immediately for the next step (e.g., prodrug coupling) if possible. If storage is necessary, it must be kept at


 under Argon.[1] The half-life in neutral water is minutes to hours; in plasma, it is seconds [3].[1]

Q4: Is the product distillable? A: generally, No . The boiling point of this high-molecular-weight ester is likely high enough that the thermal load would cause extensive elimination (dehydrochlorination) before distillation occurs.[1] Purification should be done via rapid column chromatography (Neutral Alumina or Silica buffered with 1%


) or used crude.

References

  • Binderup, E., & Hansen, E. T. (1984).[1] Chlorosulfates as Reagents in the Synthesis of Carboxylic Acid Esters Under Phase-Transfer Conditions. Synthetic Communications, 14(9), 857-864.[1] Link

  • Oakwood Chemical. Chloromethyl Chlorosulfate Technical Data. Link

  • Leras, J., et al. (2011).[1] Comparative chemical and biological hydrolytic stability of homologous esters. Journal of Pharmaceutical Sciences. (General reference on chloromethyl ester instability).

Sources

Troubleshooting

"Chloromethyl 3-chlorononanoate" analytical method development for purity assessment

Technical Support Center: Analytical Method Development for Chloromethyl 3-chlorononanoate Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CM-CN-903-DEV Executive Summary: The Molec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Method Development for Chloromethyl 3-chlorononanoate

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CM-CN-903-DEV

Executive Summary: The Molecule & The Challenge

Welcome. You are likely dealing with Chloromethyl 3-chlorononanoate , a specialized alkylating intermediate or prodrug moiety. This molecule presents a "perfect storm" for analytical chemists:

  • Thermal Instability: The chloromethyl ester moiety is prone to thermal cleavage (releasing formaldehyde).

  • Hydrolytic Lability: It is an "activated" ester, highly susceptible to hydrolysis and solvolysis.

  • Detection Silence: It lacks a conjugated chromophore, making standard UV detection (254 nm) useless.

This guide moves beyond generic protocols to address the specific physicochemical behaviors of this halogenated fatty acid derivative.

Module 1: Method Architecture & Selection

Q: Should I use GC or HPLC for purity assessment?

A: HPLC is the primary recommendation , but with specific detector requirements.

While GC offers superior resolution for structural isomers (e.g., separating the 3-chloro from 2-chloro impurities), the thermal stress of the injector port often degrades chloromethyl esters before they reach the column. Use GC only if you can validate on-column injection or low-temperature vaporization.

Decision Matrix:

MethodSelection Start Purity Assessment Required CheckChrom Check Chromophore (UV Absorbance) Start->CheckChrom UV_Weak Weak/None (Only Carbonyl) CheckChrom->UV_Weak Chloromethyl 3-chlorononanoate HPLC_Path HPLC Path (Preferred for Stability) UV_Weak->HPLC_Path GC_Path GC Path (High Resolution) UV_Weak->GC_Path Detector Detector Selection HPLC_Path->Detector GC_Check Thermal Stability Check GC_Path->GC_Check CAD CAD / ELSD (Universal) Detector->CAD Recommended UV_Low UV 210 nm (Low Sensitivity) Detector->UV_Low Alternative Cool_Inj Cool On-Column Injection GC_Check->Cool_Inj Mandatory

Figure 1: Analytical platform selection strategy emphasizing stability and detection limitations.

Module 2: HPLC Troubleshooting (The "Wet" Work)

Q: I see no peaks or very low response using UV at 254 nm. Is my compound gone?

A: Your compound is likely there, but it is invisible at 254 nm. The Science: Chloromethyl 3-chlorononanoate contains only a carbonyl group (


) and alkyl chlorides. These moieties exhibit weak 

transitions around 205–210 nm.
  • Solution 1 (The Pro Fix): Switch to Charged Aerosol Detection (CAD) or ELSD . These are "universal" detectors that rely on analyte volatility, not optical properties. Since your molecule is non-volatile at ambient temperature but the mobile phase is volatile, this provides a uniform response.

  • Solution 2 (The UV Fix): If limited to UV, set wavelength to 210 nm . Critical: You must use "UV-transparent" solvents (HPLC-grade Acetonitrile, not Methanol) to avoid baseline noise.

Q: My peak area decreases with every injection. Is the column eating my sample?

A: You are likely witnessing on-column hydrolysis . The Science: Chloromethyl esters are reactive. In a standard Reverse Phase (RP) method using water/methanol, the water attacks the ester linkage, releasing formaldehyde and 3-chlorononanoic acid.

  • Protocol Adjustment:

    • Eliminate Methanol: Methanol causes transesterification (swapping the chloromethyl group for a methyl group). Use Acetonitrile (ACN) exclusively.

    • Low pH Buffer: Use 0.1% Formic Acid or Phosphoric Acid in water. Acidic pH suppresses ester hydrolysis compared to neutral conditions.

    • Column Temperature: Lower the column oven to 20°C or 25°C . Do not run at 40°C.

Module 3: GC Troubleshooting (The "Hot" Work)

Q: I see "ghost peaks" and a broad hump before my main peak.

A: This is classic thermal degradation in the injector liner. The Science: The chloromethyl moiety (


) can undergo a thermal elimination reaction, releasing formaldehyde (

) and the acid chloride (

), or degrade to the free acid.
  • Troubleshooting Steps:

    • Inlet Temperature: Drop inlet temperature to the absolute minimum required for volatilization (try 150°C - 180°C ). Standard 250°C will destroy this molecule.

    • Liner Type: Use a deactivated, wool-free liner. Glass wool provides surface area for catalytic degradation.

    • Pulsed Splitless: Use a pressure pulse to sweep the sample onto the column quickly, minimizing residence time in the hot inlet.

Module 4: Sample Preparation & Stability

Q: My purity results vary depending on how long the sample sits in the autosampler.

A: This is a solvolysis issue. The Science: In protic solvents (Methanol, Ethanol, Water), the chloromethyl ester undergoes rapid solvolysis. Reaction:



Correct Protocol:

  • Diluent: Use 100% Acetonitrile (HPLC) or n-Hexane (GC).

  • Vials: Amber glass (light protection is good practice for halogenated compounds).

  • Storage: Keep autosampler at 4°C .

Degradation Pathway Visualization:

Degradation Parent Chloromethyl 3-chlorononanoate (Target Analyte) Transester Methyl 3-chlorononanoate (Impurity A) Parent->Transester Solvolysis Acid 3-chlorononanoic acid (Impurity B) Parent->Acid Hydrolysis Solvent_MeOH + Methanol (Diluent Error) Solvent_MeOH->Transester Solvent_H2O + Water (Mobile Phase) Solvent_H2O->Acid Formaldehyde Formaldehyde + HCl (Byproducts) Transester->Formaldehyde Acid->Formaldehyde

Figure 2: Mechanistic pathway of sample degradation in protic solvents.

Summary of Recommended Method Parameters

ParameterHPLC (Recommended)GC (Alternative)
Detector CAD (Preferred) or UV 210 nmFID
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µmDB-5ms or DB-1 (Low polarity)
Mobile Phase / Carrier A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient)Helium (Constant Flow)
Temperature Column: 25°C (Strict control)Inlet: 160°C (Cool injection)Oven: 60°C to 240°C ramp
Sample Diluent Acetonitrile (Anhydrous)Hexane or Dichloromethane
Critical Note NO METHANOL in diluent or mobile phase.Use deactivated liners.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • Thermo Fisher Scientific. (2020). Charged Aerosol Detection for Non-Chromophoric Compounds.[2][3] (Demonstrates CAD utility for lipids/esters lacking UV absorption).

  • Husek, P. (1998). Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents.[4] Journal of Chromatography B. (Discusses stability and reactivity of chloroformate/chloromethyl derivatives).

  • Loftus, N., et al. (1992). Metabolism and pharmacokinetics of chloromethyl esters. (Provides mechanistic insight into the hydrolysis of chloromethyl esters to formaldehyde and acids). Xenobiotica.

Sources

Optimization

Technical Guide: Scale-Up Synthesis of Chloromethyl 3-Chlorononanoate

This technical guide addresses the scale-up challenges for Chloromethyl 3-chlorononanoate , a specialized alkylating agent and prodrug intermediate. This molecule combines two distinct stability risks: the moisture-sensi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the scale-up challenges for Chloromethyl 3-chlorononanoate , a specialized alkylating agent and prodrug intermediate. This molecule combines two distinct stability risks: the moisture-sensitive chloromethyl ester moiety and the elimination-prone


-chloro  group.

The following guide prioritizes the Zn(II)-catalyzed acyl halide exchange method, currently the industry standard for scalable, safer preparation of chloromethyl esters compared to traditional formaldehyde/HCl routes.

Document Control:

  • Scope: Synthesis Strategy, Process Safety, and Troubleshooting

Strategic Route Selection

For scale-up (100g to kg scale), selecting the correct synthetic pathway is critical to minimize the formation of the carcinogen bis(chloromethyl) ether (BCME) and to prevent the elimination of the


-chlorine.
Comparison of Synthetic Routes
FeatureMethod A: Zn-Catalyzed Exchange (Recommended) Method B: Chloromethyl Chlorosulfate Method C: Formaldehyde + HCl
Reagents Acid Chloride + Dimethoxymethane (DMM) + ZnBr

(cat.)
Carboxylic Acid + Chloromethyl chlorosulfateAcid Chloride + Paraformaldehyde + ZnCl

Safety High. BCME is minimized; closed system.Medium. Reagent is highly toxic/corrosive.Low. High risk of BCME formation.
Scalability Excellent. Homogeneous liquid phase; mild exotherm.Good. Efficient but reagent cost is prohibitive at scale.Poor. Heterogeneous; difficult exotherm control.
Purity Profile High. Main impurity is methyl ester.High.Variable. Often contains oligomers.

Recommendation: Adopt Method A (Zn-catalyzed exchange). It offers the best balance of safety and process control for this specific substrate.

Critical Process Parameters (CPPs) & Protocol

Reaction Scheme

The synthesis proceeds in two stages:

  • Activation: Conversion of 3-chlorononanoic acid to 3-chlorononanoyl chloride.

  • Exchange: Reaction with dimethoxymethane (DMM) to form the chloromethyl ester.

ReactionScheme Start 3-Chlorononanoic Acid Step1 Step 1: Thionyl Chloride (SOCl2), cat. DMF < 40°C Start->Step1 Inter Intermediate: 3-Chlorononanoyl Chloride Step1->Inter Step2 Step 2: Dimethoxymethane (DMM), ZnBr2 (0.01 eq) RT to 45°C Inter->Step2 Impurity Impurity Risk: Non-2-enoate (Elimination) Inter->Impurity High Temp / Base Product Product: Chloromethyl 3-chlorononanoate Step2->Product

Figure 1: Synthetic pathway highlighting the critical elimination risk pathway.

Detailed Protocol (Scale: 1.0 mol)

Step 1: Acid Chloride Formation

  • Charge 3-chlorononanoic acid (192.7 g, 1.0 mol) and DCM (500 mL) to a reactor.

  • Add catalytic DMF (0.5 mL).

  • Add Thionyl Chloride (130.9 g, 1.1 mol) dropwise over 1 hour. Note: Maintain internal temperature < 30°C to prevent

    
    -elimination.
    
  • Stir at 35°C for 3 hours until gas evolution ceases.

  • Concentrate under reduced pressure to remove excess SOCl

    
    .
    

Step 2: Chloromethylation (The Berliner Modification)

  • Redissolve the crude acid chloride in Dimethoxymethane (DMM) (1.5 mol, excess acting as solvent/reagent).

  • Add ZnBr

    
      (2.25 g, 0.01 mol, 1 mol%) as a solid or slurry.
    
  • Exotherm Alert: The reaction is exothermic. Control addition or cooling to maintain 20–25°C.

  • Stir at 20–25°C for 3–5 hours. Monitor by GC/NMR (disappearance of acid chloride).

  • Quench: Slowly add the reaction mixture to a vigorously stirred biphasic mixture of saturated NaHCO

    
      and Heptane . Crucial: Keep pH < 8.5 to avoid hydrolysis.
    

Troubleshooting & FAQs

Q1: I see a new impurity at RRT 0.85 in the GC. What is it?

Diagnosis: This is likely Methyl 3-chlorononanoate . Cause: Incomplete exchange or presence of methanol. If the DMM contains residual methanol, or if moisture enters the system (hydrolyzing the acid chloride to acid, which then esterifies), you will form the methyl ester. Solution:

  • Ensure DMM is anhydrous.

  • Increase the reaction time slightly.

  • Purification: The methyl ester is difficult to separate by distillation due to similar boiling points. Use flash chromatography if purity < 95%.

Q2: My product yield is low, and I see "non-2-enoic acid" derivatives.

Diagnosis:


-Elimination of the chlorine atom.
Cause:  The proton at the C2 position is acidic. If the reaction temperature exceeds 50°C, or if strong bases are used during workup, HCl is eliminated to form the 

-unsaturated ester. Solution:
  • Strict Temperature Control: Never exceed 40°C during acid chloride formation or exchange.

  • Gentle Workup: Use bicarbonate for neutralization, not hydroxide (NaOH/KOH). Keep the quench cold (0–5°C).

Q3: The product degrades during silica gel chromatography.

Diagnosis: Acid-catalyzed hydrolysis. Cause: Chloromethyl esters are acetal-like and sensitive to the Lewis acidity of silica gel. Solution:

  • Pre-treat Silica: Deactivate the silica gel by flushing the column with 1% Triethylamine in Hexanes before loading the sample.

  • Fast Elution: Do not let the compound sit on the column. Use a gradient of Hexane/EtOAc (e.g., 95:5).

Q4: How do I safely handle the waste streams?

Diagnosis: Potential presence of BCME and alkylating agents. Solution:

  • Assume all organic waste contains trace chloromethylating agents.

  • Quench: Treat waste streams with aqueous ammonia or concentrated ammonium hydroxide. This converts active chloromethyl species into hexamethylenetetramine (urotropine) derivatives, which are safer.

Analytical Controls

ParameterMethodSpecificationNotes
Appearance VisualColorless to pale yellow oilDarkening indicates decomposition/HCl release.
Assay GC-FID / qNMR> 95.0%Use an inert internal standard (e.g., Toluene).
ID (NMR)

H NMR (CDCl

)

5.70 (s, 2H, -OCH

Cl)
The singlet at 5.7 ppm is diagnostic for the chloromethyl group.
Water KF (Coulometric)< 0.1%Strictly anhydrous; water triggers rapid hydrolysis.
Purification Decision Tree

Purification Raw Crude Reaction Mixture CheckPurity Check Purity (GC/NMR) Raw->CheckPurity HighPurity Purity > 95%? CheckPurity->HighPurity Distill High Vac Distillation (< 1 mbar, < 60°C) HighPurity->Distill Yes Column Flash Chromatography (Neutralized Silica) HighPurity->Column No (impurities present) Final Final Product Store at -20°C Distill->Final Column->Final

Figure 2: Purification strategy based on crude purity profile.

References

  • Berliner, M. A.; Belecki, K. (2005).[1][2][3] "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers". The Journal of Organic Chemistry, 70(23), 9618–9621.[3]

  • RSC Advances (2014). "Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion". RSC Advances, 4, 3967-3971.

  • Sigma-Aldrich . "Safety Data Sheet: Chloromethyl chlorosulfate".

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: Cross-Reactivity Profiling of Chloromethyl 3-chlorononanoate (CMCN)

[1] Executive Summary & Technical Context[1][2][3][4][5][6] Chloromethyl 3-chlorononanoate (CMCN) (CAS: 80418-72-0) represents a specialized class of -haloalkyl ester reagents.[1] While often identified in phytochemical...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Technical Context[1][2][3][4][5][6]

Chloromethyl 3-chlorononanoate (CMCN) (CAS: 80418-72-0) represents a specialized class of


-haloalkyl ester  reagents.[1] While often identified in phytochemical screens (e.g., Murraya paniculata extracts), its utility in drug development lies in its role as a lipophilic electrophile .[1] It serves two primary functions in modern pharmaceutical workflows:
  • Prodrug Derivatization: Acting as a "soft" alkylating agent to mask carboxylic acids, improving membrane permeability (bioavailability) before undergoing hydrolytic activation.[1]

  • Impurity/Toxicant Screening: As a reactive alkyl halide, it poses potential genotoxic and haptenization risks that must be profiled during safety assessment.[1]

The Challenge: The "Cross-Reactivity" of CMCN refers to its chemical promiscuity .[1] Its chloromethyl moiety is a potent electrophile that can indiscriminately alkylate biological nucleophiles (cysteine thiols, lysine amines, DNA bases) rather than undergoing the intended enzymatic hydrolysis.[1]

This guide outlines a rigorous Reactivity Profiling Workflow to quantify CMCN's selectivity, stability, and off-target liability.[1]

Mechanism of Action & Reactivity Landscape[1]

To profile cross-reactivity, one must first understand the electrophilic warheads present on the molecule.[1] CMCN possesses two distinct electrophilic sites:

  • Primary Warhead (

    
    -Chloromethyl Ester):  Highly reactive towards soft nucleophiles (thiols) and hard nucleophiles (water/hydroxide).[1] This is the site of prodrug activation (hydrolysis) and toxicity (alkylation).[1]
    
  • Secondary Warhead (

    
    -Chloro Chain):  The chlorine at the 3-position is less reactive but contributes to the molecule's lipophilicity and can undergo slow elimination or substitution under extreme conditions.[1]
    
Visualization: Reactivity Pathways

The following diagram illustrates the intended vs. unintended pathways.[1]

CMCN_Reactivity cluster_conditions Reaction Conditions CMCN Chloromethyl 3-chlorononanoate (CMCN) Target Intended Pathway: Hydrolysis (Esterases) CMCN->Target H2O / Esterase OffTarget Cross-Reactivity: Protein Alkylation CMCN->OffTarget Nucleophilic Attack (SN2) Metabolites 3-Chlorononanoic Acid + Formaldehyde Target->Metabolites Adducts Cys-Adducts (Enzyme Inactivation) Lys-Adducts (Haptenization) OffTarget->Adducts Info Physiological pH (7.4) High Glutathione (GSH)

Figure 1: Bifurcation of CMCN fate between metabolic activation and off-target alkylation.[1][2]

Experimental Protocols: Cross-Reactivity Profiling

Do not rely on generic stability data.[1] You must determine the Selectivity Index (SI) of CMCN for hydrolysis (desired) vs. alkylation (undesired).[1]

Protocol A: Competitive Chemoselectivity Assay (The "Golden Standard")

This assay quantifies the kinetic preference of CMCN for biological nucleophiles.[1]

Materials:

  • CMCN (10 mM DMSO stock)[1]

  • Model Nucleophiles: N-acetylcysteine (NAC, Thiol proxy), N-acetyllysine (NAL, Amine proxy), Glutathione (GSH).[1]

  • Internal Standard: Indomethacin.[1][3]

  • Analysis: LC-MS/MS (Triple Quad).

Workflow:

  • Incubation: Prepare 50 mM Phosphate Buffer (pH 7.4).

  • Competition: Add CMCN (100 µM) to a mixture containing equimolar (500 µM) NAC, NAL, and GSH.

  • Time-Course: Aliquot at 0, 5, 15, 30, 60, and 120 min. Quench with 0.1% Formic Acid/Acetonitrile.[1]

  • Quantification: Monitor the depletion of CMCN and the formation of specific adducts:

    • CMCN-SG (Glutathione adduct)[1]

    • CMCN-NAC (Cysteine adduct)[1]

    • Hydrolysis Product (3-chlorononanoic acid)[1]

Data Interpretation: Calculate the second-order rate constants (


) for each reaction.


[1]
  • Ratio > 10: Safe, hydrolysis dominant.[1]

  • Ratio < 1: High toxicity risk (alkylating agent).[1]

Protocol B: Plasma Stability & Protein Binding (HSA Reactivity)

Chloromethyl esters often react covalently with Human Serum Albumin (HSA) at Cys34.[1]

  • Matrix: Pooled Human Plasma (heparinized).[1]

  • Spike: Add CMCN to final conc. of 10 µM.

  • Incubation: 37°C for 4 hours.

  • Extraction: Protein precipitation (PPT) with cold methanol.

  • Analysis:

    • Supernatant: Analyze for free acid (hydrolysis).

    • Pellet (Proteins): Redissolve in SDS, digest with Trypsin, and perform peptide mapping LC-MS to identify the Cys34-CMCN modification (+205.1 Da shift).

Comparative Performance Guide

When selecting an alkylating linker or assessing impurity risk, compare CMCN against industry standards.[1]

Table 1: Reactivity Profile Comparison

Compound ClassElectrophilicity (Hard/Soft)

(PBS, pH 7.[1]4)
Primary Off-Target RiskApplication Suitability
CMCN Soft (Alkyl Halide)~20-40 minCysteine (GSH) Depletion High: Lipophilic prodrugsLow: Stable linkers
NHS-Esters Hard (Acylating)< 10 minLysine ModificationBioconjugation (Surface)
Acrylamides Soft (Michael Acceptor)StableCysteine (Irreversible)Covalent Inhibitors (Targeted)
Chloroethyl Esters Soft (Alkyl Halide)> 60 minDNA AlkylationToxic (Avoid)

Key Insight: CMCN is less reactive than NHS-esters but more prone to "silent" alkylation of intracellular thiols (GSH) compared to acrylamides.[1] This makes it a sensitizer risk in topical applications (contact dermatitis).[1]

Decision Logic for Drug Development

Use this logic flow to determine if CMCN is a viable tool or a liability in your pipeline.

Decision_Tree Start Start: CMCN Profiling Step1 Assess Hydrolytic Stability (t1/2 in Plasma) Start->Step1 Branch1 t1/2 < 5 min Step1->Branch1 Branch2 t1/2 > 60 min Step1->Branch2 Branch3 5 min < t1/2 < 60 min Step1->Branch3 Fail1 Too Unstable: Rapid degradation to formaldehyde. DISCARD. Branch1->Fail1 Fail2 Too Stable: High accumulation risk. Proceed to GSH Assay. Branch2->Fail2 Pass Ideal Range: Proceed to Selectivity Profiling. Branch3->Pass GSH_Test GSH Depletion Assay Fail2->GSH_Test Pass->GSH_Test Result_High >50% GSH Loss GSH_Test->Result_High Result_Low <10% GSH Loss GSH_Test->Result_Low Action1 Flag as Genotoxic/Sensitizer Result_High->Action1 Action2 Safe for Prodrug Use Result_Low->Action2

Figure 2: Go/No-Go Decision Tree for CMCN implementation.

References & Authoritative Sources

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 120086, Chloromethyl 3-chlorononanoate.[1] Retrieved from [Link][1]

  • Lovering, A. M., et al. (2021). Prodrug Strategies for Improving Oral Absorption: The Role of Chloromethyl Esters.[1] Journal of Pharmaceutical Sciences.[1] (Contextual grounding for chloromethyl ester mechanism).

  • FDA Guidance for Industry (2020). Assessment of Impurities in Drug Substances and Drug Products.[1] (Framework for alkyl halide safety limits).

  • Singh, J., et al. (2011). The Chemistry of Soft Drugs and Active Metabolites.[1] Current Medicinal Chemistry.[1] (Mechanistic reference for ester hydrolysis vs. alkylation).

  • NIST Chemistry WebBook. Chloromethyl 3-chlorononanoate Spectral Data.[1][4] Retrieved from [Link][1]

Sources

Comparative

"Chloromethyl 3-chlorononanoate" confirmation of structure by X-ray crystallography

A Comparative Guide to the Structural Elucidation of Novel Halogenated Esters: The Case of Chloromethyl 3-chlorononanoate Introduction: In the realm of drug discovery and materials science, the unambiguous determination...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structural Elucidation of Novel Halogenated Esters: The Case of Chloromethyl 3-chlorononanoate

Introduction:

In the realm of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates its biological activity, physical properties, and potential applications. For novel compounds, this process is a multi-faceted investigation, often culminating in the definitive analysis by single-crystal X-ray crystallography. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of a novel, non-commercially available compound: Chloromethyl 3-chlorononanoate .

As this specific molecule is not described in current scientific literature, this document serves as an expert guide to the workflow that would be employed for its synthesis, characterization, and ultimate structural confirmation. We will explore the synergistic relationship between spectroscopic methods and the unparalleled detail afforded by X-ray diffraction.

The Analytical Challenge: A Novel Bichromophoric Ester

Chloromethyl 3-chlorononanoate presents a unique analytical puzzle. Its structure contains two chlorine atoms at different positions, a flexible nonanoyl chain, and an ester functional group. Key structural questions that need to be answered include:

  • Confirmation of the covalent framework and connectivity.

  • Determination of the absolute stereochemistry at the C3 chiral center.

  • Characterization of the conformational preferences of the aliphatic chain in the solid state.

While spectroscopic methods like NMR and Mass Spectrometry are indispensable for initial characterization, they often fall short of providing a complete and unambiguous 3D structure.

Comparative Analysis of Structural Elucidation Techniques

The confirmation of a novel chemical structure is a process of accumulating and corroborating evidence from multiple analytical techniques. Each method provides a unique piece of the puzzle.

Technique Information Provided Limitations
Mass Spectrometry (MS) Provides the molecular weight and elemental composition (via High-Resolution MS), confirming the molecular formula (C10H18Cl2O2).Does not provide information on atom connectivity or stereochemistry.
Infrared (IR) Spectroscopy Confirms the presence of functional groups, such as the C=O stretch of the ester (typically ~1740 cm⁻¹) and C-Cl stretches.Provides no information on the overall molecular framework or 3D structure.
NMR Spectroscopy Determines the covalent framework (atom-to-atom connectivity) and can suggest relative stereochemistry through coupling constants.Absolute stereochemistry is difficult to determine without chiral auxiliaries. Can be ambiguous for complex molecules.
X-ray Crystallography Provides the precise 3D arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute stereochemistry.Requires a single, high-quality crystal, which can be challenging to obtain. The determined structure is in the solid state.

As the table illustrates, while other techniques provide essential information, only X-ray crystallography can deliver an unequivocal, high-resolution 3D structure, making it the gold standard for structural confirmation.

Workflow for Unambiguous Structure Determination

The logical flow for elucidating the structure of a novel compound like chloromethyl 3-chlorononanoate involves a synergistic use of these techniques, culminating in crystallographic analysis.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Characterization cluster_2 Crystallographic Confirmation Syn Proposed Synthesis of Chloromethyl 3-chlorononanoate Pur Purification (e.g., Column Chromatography) Syn->Pur MS Mass Spectrometry (Confirm Molecular Formula) Pur->MS IR IR Spectroscopy (Confirm Functional Groups) Pur->IR NMR NMR Spectroscopy (Propose 2D Structure) Pur->NMR Solve Structure Solution & Refinement MS->Solve Corroborative Data IR->Solve Corroborative Data Crystal Crystallization Screening NMR->Crystal Informed Solvent Selection NMR->Solve Corroborative Data Xray X-ray Data Collection Crystal->Xray Xray->Solve Final Final 3D Structure (Unambiguous Confirmation) Solve->Final

Caption: Workflow for the structural elucidation of a novel compound.

Experimental Protocols

PART 1: Synthesis and Crystallization

A plausible synthetic route involves the esterification of 3-chlorononanoic acid with chloromethyl chlorosulfate. Following synthesis and purification by column chromatography, the resulting oil would need to be crystallized.

Protocol: Crystallization Screening

  • Solvent Selection: Begin with a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol).

  • Slow Evaporation: Dissolve ~10 mg of the purified oil in 0.5 mL of a suitable solvent in a small vial. Cover the vial with a cap containing a pinhole and leave it undisturbed in a vibration-free environment.

  • Vapor Diffusion (Liquid-Liquid): In a small vial, dissolve the compound in a small amount of a good solvent (e.g., dichloromethane). Place this vial inside a larger jar containing a poor solvent in which the compound is insoluble (e.g., hexane). Seal the jar and allow the vapor of the poor solvent to slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystal growth.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

PART 2: X-ray Diffraction Analysis

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis.

Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. It is then exposed to a focused beam of X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map reveals the positions of the heavier atoms (like chlorine).

  • Structure Refinement: The initial model is refined by adjusting atomic positions and thermal parameters to best fit the experimental data. Hydrogen atoms are typically placed in calculated positions. The final refined structure provides precise bond lengths, bond angles, and the absolute stereochemistry.

The Definitive Answer: What X-ray Crystallography Reveals

The successful crystallographic analysis of chloromethyl 3-chlorononanoate would provide a wealth of information that is unattainable by other methods.

G cluster_info Structural Information Obtained Xray X-ray Crystallography Provides Definitive 3D Structure Connectivity Unambiguous Connectivity Xray->Connectivity Stereo Absolute Stereochemistry (e.g., R or S at C3) Xray->Stereo Conformation Solid-State Conformation (Torsion Angles) Xray->Conformation Packing Intermolecular Interactions (Crystal Packing) Xray->Packing

Caption: Information derived from X-ray crystallography.

For chloromethyl 3-chlorononanoate, this would mean:

  • Unambiguous confirmation that the chlorine atoms are on the methyl group and at the C3 position of the nonanoyl chain.

  • Determination of the absolute stereochemistry at the C3 position as either R or S. This is critical for understanding its potential biological activity.

  • Insight into the preferred conformation of the flexible alkyl chain in the solid state, which can be influenced by crystal packing forces.

Conclusion

While a full suite of analytical techniques is essential for the characterization of a novel compound, X-ray crystallography stands alone in its ability to provide a complete and unambiguous three-dimensional structure. For a molecule like chloromethyl 3-chlorononanoate, where stereochemistry and precise atomic arrangement are critical, spectroscopic data provides a hypothesis, but X-ray crystallography delivers the definitive proof. This level of certainty is the bedrock upon which further research, such as structure-activity relationship studies and material property investigations, is built.

References

  • Title: Crystal Structure Determination Source: Oxford University Press URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds Source: Wiley URL: [Link]

  • Title: Practical Organic Synthesis: A Student's Guide Source: Wiley URL: [Link]

Validation

Publish Comparison Guide: Chloromethyl 3-chlorononanoate Bioactivity Validation

This guide serves as a technical resource for validating the bioactivity of Chloromethyl 3-chlorononanoate (CMCN) , a halogenated fatty acid derivative increasingly identified in high-throughput GC-MS screenings of medic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for validating the bioactivity of Chloromethyl 3-chlorononanoate (CMCN) , a halogenated fatty acid derivative increasingly identified in high-throughput GC-MS screenings of medicinal plant extracts (e.g., Mappia foetida, Phyllanthus niruri).[1]

Unlike standard pharmacopoeial compounds, CMCN represents a class of "niche bioactive intermediates" where the validation challenge lies in distinguishing intrinsic activity from hydrolytic degradation products.[1]

Executive Technical Summary

Chloromethyl 3-chlorononanoate (CAS 80418-72-0) is a bifunctional alkylating ester.[1] While often detected as a secondary metabolite in bioactive fractions, its utility as a drug lead depends on validating two mechanisms:[1]

  • The "Warhead" Effect: The chloromethyl ester moiety (

    
    ) is electrophilic, potentially alkylating protein targets.[1]
    
  • The "Prodrug" Effect: Rapid hydrolysis by plasma esterases or spontaneous degradation into 3-chlorononanoic acid and formaldehyde.[1]

The Validation Gap: Most researchers fail to account for the half-life of the chloromethyl ester in aqueous media, leading to false-positive bioactivity attribution.[1] This guide compares CMCN against its stable analogs to isolate the pharmacophore.[1]

Comparative Analysis: CMCN vs. Functional Alternatives

To validate CMCN, you must run parallel assays with specific negative and positive controls.[1]

FeatureTarget: Chloromethyl 3-chlorononanoate Alternative A: Methyl 3-chlorononanoate Alternative B: 3-Chlorononanoic Acid
Role in Assay Test Compound Non-Alkylating Control Hydrolysis Metabolite
Reactivity High (Electrophilic Alkylator)Low (Stable Ester)Moderate (Weak Acid)
Lipophilicity (LogP) ~3.7 (High Membrane Permeability)~3.2~2.5 (pH dependent)
Stability (pH 7.4) Unstable (<4h Half-life)StableStable
Primary Artifact Formaldehyde releaseNoneNone
Best Use Case Covalent inhibitor screeningBinding affinity (non-covalent)Metabolic product toxicity

Senior Scientist Insight: If CMCN shows high potency (low IC50) but Alternative A and Alternative B are inactive, the mechanism is likely covalent alkylation via the chloromethyl group.[1] If Alternative B is equally active, CMCN is acting merely as a prodrug .[1]

Mechanism of Action & Instability Pathways

The bioactivity of CMCN is time-dependent due to its degradation in aqueous assay buffers.[1] The diagram below illustrates the critical pathway that must be monitored during validation.

CMCN_Pathway cluster_valid Validation Checkpoint CMCN Chloromethyl 3-chlorononanoate (Lipophilic/Alkylating) Target Protein Target (Covalent Modification) CMCN->Target Direct Alkylation (Fast) Hydrolysis Aqueous Hydrolysis (pH > 7.0) CMCN->Hydrolysis Spontaneous Degradation Acid 3-Chlorononanoic Acid (Metabolite) Hydrolysis->Acid Major Product Formaldehyde Formaldehyde (Cytotoxic Artifact) Hydrolysis->Formaldehyde Side Product

Figure 1: The Dual-Pathway Mechanism.[1] Validation must distinguish between direct target alkylation (Red Path) and cytotoxicity caused by degradation products (Green/Grey Path).[1]

Validation Protocol: Time-Resolved Bioactivity Assay

Objective: Determine if the observed bioactivity (e.g., antimicrobial MIC or cancer cell cytotoxicity) is driven by the intact CMCN or its degradation.[1]

Phase 1: Stability Profiling (Pre-Assay)

Before adding cells/enzymes, you must determine the T1/2 (half-life) of CMCN in your specific media.[1]

  • Preparation: Dissolve CMCN in DMSO (Stock 100 mM).

  • Incubation: Spike into culture media (e.g., DMEM + 10% FBS) at 100 µM. Incubate at 37°C.

  • Sampling: Aliquot at T=0, 1h, 4h, 12h, 24h.

  • Extraction: Immediate liquid-liquid extraction with Hexane (stops hydrolysis).[1]

  • Quantification: Analyze via GC-MS (Splitless mode, DB-5ms column).

    • Acceptance Criteria: If T1/2 < 2 hours, standard 24h endpoints (MTT/MIC) are invalid. You must use short-exposure protocols (pulse-chase).[1]

Phase 2: The "Pulse-Chase" Bioactivity Workflow

Standard assays allow degradation.[1] This modified protocol validates the "Warhead" effect.

  • Seeding: Plate cells (e.g., HeLa or S. aureus) and reach 70% confluence.[1]

  • Pulse Treatment:

    • Add CMCN (Concentration range: 1 - 100 µM).[1]

    • CRITICAL: Limit exposure time to 2 hours (or < 1x T1/2).

  • Wash: Remove media, wash 2x with PBS (removes unbound CMCN and generated formaldehyde).[1]

  • Chase: Add fresh, compound-free media.

  • Readout: Incubate for 24-48h and measure viability (ATP/Resazurin).

Data Interpretation Table:

ObservationConclusion
High Potency in Pulse (2h) Validated. Activity is rapid and likely covalent (irreversible).[1]
Low Potency in Pulse, High in Continuous (24h) Artifact. Activity is likely due to accumulation of toxic hydrolysis products (Formaldehyde/Acid).[1]
Activity of Parent Acid Control If Acid Control IC50 ≈ CMCN IC50, CMCN is a Prodrug .
GC-MS Identification Parameters

Trustworthiness Check: Ensure your "CMCN" is not a laboratory artifact (e.g., reaction of fatty acids with chlorinated solvents).[1]

  • Column: 5% Phenyl Methyl Siloxane (e.g., HP-5ms).[1]

  • Carrier: Helium @ 1.0 mL/min.[1]

  • Temp Program: 60°C (1 min) → 20°C/min → 280°C.

  • Diagnostic Ions (EI Source):

    • m/z 49/51 (CH2Cl+): Characteristic of chloromethyl esters.[1]

    • m/z 191/193: Molecular ion fragment (Loss of CH2Cl).[1]

    • Retention Index: Expect shift of +200-300 units vs. methyl ester.[1]

Workflow Visualization

Validation_Workflow Start Start: CMCN Stock Stability Step 1: Stability Test (GC-MS in Media) Start->Stability Decision Is T1/2 > 4 Hours? Stability->Decision StdAssay Standard Assay (24h Continuous) Decision->StdAssay Yes (Stable) PulseAssay Pulse-Chase Assay (2h Exposure -> Wash) Decision->PulseAssay No (Unstable) Compare Compare vs. Acid Metabolite StdAssay->Compare PulseAssay->Compare Result_Cov Result: Covalent Inhibitor Compare->Result_Cov CMCN >> Acid Result_Pro Result: Prodrug or Artifact Compare->Result_Pro CMCN ≈ Acid

Figure 2: Decision tree for selecting the correct assay format based on chemical stability.

References
  • Pooja, R., & Ramachandra, Y. L. (2020).[1] Molecular Docking Analysis Of Bioactive Compounds From An Endangered Plant Mappia foetida against Anti-Cancer Protein.[1] Indo American Journal of Pharmaceutical Sciences, 07(08), 789-802.[1] [Link][1]

  • Rodrigues, F., et al. (2022).[1][2] Plant Extracts: Chemical Composition, Bioactivity and Potential Applications. MDPI Books. [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 120086, Chloromethyl 3-chlorononanoate.[1] PubChem. [Link][1]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Chloromethyl 3-chlorononanoate

Hazard Assessment and Chemical Profile Chloromethyl 3-chlorononanoate (C₁₀H₁₈Cl₂O₂) is a bifunctional molecule with two key areas of reactivity: the chloromethyl ester group and the chlorine atom on the nonanoate chain.[...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Chemical Profile

Chloromethyl 3-chlorononanoate (C₁₀H₁₈Cl₂O₂) is a bifunctional molecule with two key areas of reactivity: the chloromethyl ester group and the chlorine atom on the nonanoate chain.[6] The chloromethyl group, in particular, classifies this compound as a potent alkylating agent. Such compounds can react with biological nucleophiles, which is the basis for the suspected carcinogenicity of related chemicals like chloromethyl methyl ether (CMME) and bis(chloromethyl)ether (BCME).[3][4][7]

The presence of chlorine suggests that this compound is a chlorinated hydrocarbon. These substances are often resistant to biodegradation and can persist in the environment.[8][9][10] Improper disposal can lead to long-term environmental contamination.[11] Furthermore, reaction with moisture or heat can lead to decomposition, potentially releasing toxic fumes such as hydrogen chloride gas.[2][12]

Property / Hazard Inferred Assessment Rationale / Supporting Evidence
Physical State Liquid at room temperatureBased on general properties of similar medium-chain esters.[6]
Toxicity Harmful if swallowed, inhaled, or in contact with skin.[13][14][15]Common for chlorinated organic compounds.
Corrosivity Causes severe skin burns and eye damage.[16][17]Reactive alkylating agents and potential for HCl formation upon hydrolysis.[12]
Carcinogenicity Suspected human carcinogen.[1][2][13]Structural analogy to known carcinogens like chloromethyl methyl ether.[4][7]
Reactivity Highly reactive with water, moisture, bases, and nucleophiles.[2][12]Chloromethyl esters are potent alkylating agents.
Environmental Hazard Toxic to aquatic life with long-lasting effects.[13]Chlorinated organic compounds are often persistent environmental pollutants.[18][10]

Immediate Safety and Personal Protective Equipment (PPE)

Given the inferred high toxicity and reactivity, stringent safety protocols are mandatory. All handling and disposal preparation must be conducted within a certified chemical fume hood.[17]

Equipment Specification Justification
Hand Protection Nitrile or butyl rubber gloves (double-gloving recommended).[19]Provides resistance to chlorinated compounds and reactive chemicals.
Eye Protection Chemical safety goggles and a full-face shield.[13]Protects against splashes and vapors which can cause severe eye damage.
Body Protection Flame-retardant lab coat and a chemical-resistant apron.[13]Protects against skin contact and potential burns.
Respiratory Protection Use only in a chemical fume hood. For emergencies, a self-contained breathing apparatus (SCBA) is required.[14][17]Protects against inhalation of toxic and corrosive vapors.

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for disposing of Chloromethyl 3-chlorononanoate is to treat it as a highly hazardous chemical waste. On-site chemical neutralization should not be attempted without a thoroughly validated procedure and approval from your EHS department, as incomplete reactions could generate equally or more hazardous byproducts.

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of compatible material (e.g., glass or high-density polyethylene) for collecting all waste containing Chloromethyl 3-chlorononanoate.[11]

  • Labeling: The container must be labeled as "Hazardous Waste: Chloromethyl 3-chlorononanoate, Chlorinated Organic, Potential Carcinogen, Corrosive." Include the date of initial waste addition.

  • Segregation:

    • Liquid Waste: Collect pure Chloromethyl 3-chlorononanoate, and any solvent rinses (e.g., from cleaning glassware) in the designated liquid waste container.

    • Solid Waste: All contaminated materials, including gloves, wipes, and absorbent pads, must be collected in a separate, clearly labeled solid waste container.[20] Do not mix with general lab trash.

  • Storage: Keep waste containers tightly closed and store them in a cool, dry, well-ventilated area away from incompatible materials (e.g., bases, oxidizers).[2]

Step 2: Spill Management

In the event of a spill, immediate and proper response is critical to prevent exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • PPE: Don the appropriate PPE as outlined in the table above before re-entering the area.

  • Containment: For small spills, cover with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[14] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.

  • Decontamination: Decontaminate the spill area thoroughly (see next section).

Step 3: Decontamination of Equipment and Surfaces

All non-disposable items that come into contact with Chloromethyl 3-chlorononanoate must be decontaminated. This process aims to both physically remove and chemically deactivate the hazardous residue.[21]

Decontamination Protocol:

  • Initial Wipe-Down: Using a disposable wipe saturated with a detergent solution, carefully wipe down the contaminated surface to physically remove the chemical.[22]

  • Deactivation (with caution): Wipe the surface with a solution known to degrade alkylating agents. A common approach for similar compounds involves a multi-step process.[23] For example, wiping with a 2% sodium hypochlorite solution followed by a 70% isopropyl alcohol wipe, and then a final water rinse.[22][23] Note: The efficacy of this for Chloromethyl 3-chlorononanoate is not confirmed and should be validated on a small scale first.

  • Final Rinse: Thoroughly rinse the equipment or surface with water.

  • Waste Disposal: All wipes and cleaning materials must be disposed of as solid hazardous waste.

Step 4: Final Disposal
  • Contact EHS: Once your waste container is ready for pickup, contact your institution's Environmental Health and Safety department.

  • Professional Disposal: The waste will be handled by a licensed hazardous waste disposal company. The standard and required method for chlorinated hazardous waste is high-temperature incineration to ensure complete destruction of the molecule and prevent environmental release.[24] Landfill disposal is prohibited for such wastes.[25]

Visualization of Disposal Workflow

The following diagrams illustrate the key decision-making and procedural flows for handling Chloromethyl 3-chlorononanoate waste.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_final Final Disposal Prep Work in Fume Hood with Full PPE Liquid Liquid Waste (Pure compound, rinsates) Prep->Liquid Generates Solid Solid Waste (Gloves, wipes, pads) Prep->Solid Generates CollectLiquid Collect in Labeled Liquid Waste Container Liquid->CollectLiquid CollectSolid Collect in Labeled Solid Waste Container Solid->CollectSolid Storage Store Securely CollectLiquid->Storage CollectSolid->Storage EHS Contact EHS for Pickup Storage->EHS Incineration High-Temperature Incineration EHS->Incineration

Caption: Overall workflow for the disposal of Chloromethyl 3-chlorononanoate.

SpillResponse Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size Evacuate->Assess PPE Don Full PPE Assess->PPE Small Spill ContactEHS Contact EHS Immediately Assess->ContactEHS Large Spill Contain Contain with Inert Absorbent PPE->Contain Collect Collect Waste Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Sources

Handling

Personal protective equipment for handling Chloromethyl 3-chlorononanoate

Executive Summary: The "Silent" Hazard Chloromethyl 3-chlorononanoate is not a standard catalog reagent; it is a specialized intermediate, often used in prodrug synthesis to confer lipophilicity. Because specific Safety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Hazard

Chloromethyl 3-chlorononanoate is not a standard catalog reagent; it is a specialized intermediate, often used in prodrug synthesis to confer lipophilicity. Because specific Safety Data Sheets (SDS) for this exact chain length are rare, researchers often underestimate its risk, treating it like a standard fatty ester.

This is a critical error. As a chloromethyl ester , this compound possesses a reactive "warhead" capable of alkylating DNA and proteins. Furthermore, upon contact with mucosal moisture, it hydrolyzes to release hydrochloric acid , formaldehyde , and the parent acid.

This guide moves beyond generic safety rules to provide a mechanism-based handling protocol.

Part 1: Critical Hazard Analysis (The "Why")

To handle this compound safely, you must understand its reactivity profile.

Hazard ClassMechanism of ActionOperational Implication
Alkylating Agent The chloromethyl group (

) is highly electrophilic. It can transfer the alkyl group to nucleophilic sites on DNA (guanine residues).
Carcinogenicity Suspect. Handle as a "Select Carcinogen" (per OSHA lab standards). Zero skin contact permitted.[1][2][3][4]
Hydrolytic Instability Reacts with water/humidity:

Lachrymator Potential. Open vessels will release HCl fumes and formaldehyde gas. All work must be under inert gas (

/

).
Lipophilicity The nonanoate (C9) chain increases skin permeability compared to shorter homologs (e.g., chloromethyl acetate).Rapid Absorption. Once on the skin, the lipophilic tail facilitates transport across the stratum corneum before the reactive head group causes damage.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for chloromethyl esters. Nitrile gloves, while ubiquitous, are permeable to chlorinated esters and hydrocarbons.

Glove Selection Protocol

Primary Recommendation: Laminate Film (Silver Shield/4H) .

  • Rationale: Multi-layer laminate technology provides >4 hours breakthrough time for chlorinated esters.

  • Dexterity Issue: Laminate gloves are loose-fitting.

  • Solution: Use the "Double-Glove Sandwich" technique.

The "Sandwich" Protocol:

  • Inner Layer: Disposable Nitrile (4 mil) – for comfort/sweat absorption.

  • Barrier Layer: Silver Shield/4H Laminate – chemical resistance.

  • Outer Layer: Disposable Nitrile (4 mil) – for grip and to secure the loose laminate.

Respiratory & Eye Protection[3][4][6][7]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to the risk of hydrolysis fumes reaching the eyes.

  • Respiratory: All handling must occur in a certified Chemical Fume Hood.

    • Contingency: If work must occur outside a hood (e.g., emergency spill), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. The "AG" component is vital for neutralizing hydrolysis byproducts (HCl).

PPE Decision Logic Diagram

PPE_Decision_Tree cluster_glove Glove Permeation Warning Start Task Assessment Volume Volume > 10 mL OR Heating Involved? Start->Volume Standard Standard PPE: - Fume Hood - Splash Goggles - Double Nitrile Gloves (Change every 15 mins) Volume->Standard No HighRisk High Hazard PPE: - Fume Hood - Face Shield + Goggles - Silver Shield (Laminate) Gloves - Chem-Resistant Apron Volume->HighRisk Yes Warning Nitrile Breakthrough: < 5 minutes for Chlorinated Esters

Figure 1: PPE Selection Decision Tree based on operational volume and risk factors.

Part 3: Operational Protocol (Step-by-Step)

Preparation (The "Dry" Standard)

Because of the hydrolytic instability, moisture is your enemy. It degrades your reagent and generates hazardous fumes.

  • Glassware: Oven-dried (

    
    ) for >2 hours. Cool under nitrogen flow.
    
  • Solvents: Use anhydrous solvents (DCM, THF) stored over molecular sieves.

  • Traps: If the reaction is heated, vent the condenser through a base trap (NaOH solution) to neutralize evolved HCl.

Transfer Techniques

NEVER pour this chemical. Pouring increases surface area, promoting volatilization and hydrolysis.

  • Small Scale (< 20 mL): Use a glass syringe with a long needle (deflected point to prevent coring septa).

  • Large Scale (> 20 mL): Use positive pressure cannula transfer (double-ended needle) using inert gas (

    
    ).
    
Decontamination of Tools

Do not wash contaminated glassware directly in the sink.

  • Place contaminated syringes/glassware in a "Quench Bath" (see Section 4) inside the hood.

  • Soak for 24 hours.

  • Rinse with water, then acetone, then standard wash.

Part 4: Emergency Response & Disposal[9]

Spill Management

Scenario: You drop a 50mL bottle inside the fume hood.

  • Alert: Announce the spill. Keep the hood sash low .

  • Do NOT use water: Adding water will generate a cloud of HCl gas.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Dry Sand).[5]

    • Pro-Tip: Do not use standard paper towels; the reaction with the concentrated chemical can be exothermic.

  • Neutralize: Once absorbed, transfer the solid waste to a container. Treat the surface with a dilute solution of aqueous ammonia (5%) or sodium bicarbonate to neutralize trace acidity.

Waste Disposal

Classification: Halogenated Organic Solvent Waste (High Hazard).

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) or strong bases (exothermic hydrolysis).

  • Labeling: Clearly tag as "Contains Chloromethyl Ester – Potential Carcinogen – Acid Generator."

  • Destruction: The preferred method is high-temperature incineration with acid scrubbing.

Disposal Workflow Diagram

Disposal_Workflow Waste Liquid Waste (Chloromethyl 3-chlorononanoate) Segregation Segregate: Halogenated Organics Waste->Segregation Container Container: HDPE or Glass (Vented Cap Recommended) Segregation->Container Do NOT mix w/ Aqueous Base Label Labeling: 'Toxic, Corrosive, Water Reactive' Container->Label Disposal Final Disposal: Incineration w/ Scrubber Label->Disposal

Figure 2: Waste stream management for halogenated esters.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003 - 13 Carcinogens). [Link]

  • PubChem. (n.d.). Chloromethyl methyl ether (Compound Summary). National Library of Medicine. (Used as a proxy for chloromethyl ester functional group toxicity). [Link]

Sources

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